Enpp-1-IN-16
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
分子式 |
C23H32N4O4 |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
tert-butyl 8-(6,7-dimethoxyquinazolin-4-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C23H32N4O4/c1-22(2,3)31-21(28)27-11-8-23(14-27)6-9-26(10-7-23)20-16-12-18(29-4)19(30-5)13-17(16)24-15-25-20/h12-13,15H,6-11,14H2,1-5H3 |
InChIキー |
USKNLBGKOOFYMG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OC |
製品の起源 |
United States |
Foundational & Exploratory
The Role of Enpp-1-IN-16 in STING Pathway Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of Enpp-1-IN-16, a novel inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), in the activation of the Stimulator of Interferon Genes (STING) pathway. ENPP1 is a key negative regulator of the cGAS-STING pathway, a critical component of the innate immune system, through its hydrolysis of the second messenger cyclic GMP-AMP (cGAMP). By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP, thereby amplifying STING signaling and promoting downstream anti-tumor and anti-viral immune responses. This document summarizes the mechanism of action, quantitative data, and relevant experimental protocols for this compound, providing a comprehensive resource for researchers in immunology and drug development.
Introduction to the cGAS-STING Pathway and the Role of ENPP1
The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections as well as cellular damage and cancer. Upon binding to dsDNA, cGAS catalyzes the synthesis of the cyclic dinucleotide 2’3′-cyclic GMP-AMP (cGAMP). cGAMP then acts as a second messenger, binding to and activating the STING protein located on the endoplasmic reticulum membrane.
Activated STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. This cascade initiates a robust anti-viral and anti-tumor immune response.
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that functions as a key negative regulator of the STING pathway. Its primary role in this context is the hydrolysis of extracellular cGAMP, effectively dampening the paracrine signaling that can alert neighboring cells to a threat. By degrading cGAMP, ENPP1 limits the activation of the STING pathway, which can be exploited by tumors to evade immune surveillance.
This compound: A Novel ENPP1 Inhibitor
This compound, also identified as "compound 54" in patent literature, is a potent and selective inhibitor of ENPP1. It belongs to a class of imino sulfanone-based inhibitors designed to block the catalytic activity of ENPP1. By inhibiting ENPP1, this compound prevents the breakdown of extracellular cGAMP, leading to its accumulation and subsequent activation of the STING pathway in surrounding immune and stromal cells. This targeted inhibition makes this compound a promising candidate for cancer immunotherapy and the treatment of other conditions where STING activation is beneficial.
Mechanism of Action
The proposed mechanism of action for this compound involves the following steps:
-
Binding to ENPP1: this compound binds to the active site of the ENPP1 enzyme.
-
Inhibition of cGAMP Hydrolysis: This binding event blocks the access of the natural substrate, cGAMP, to the catalytic domain of ENPP1, preventing its hydrolysis into AMP and GMP.
-
Accumulation of Extracellular cGAMP: The inhibition of ENPP1 leads to an increase in the concentration of extracellular cGAMP in the tumor microenvironment or sites of infection.
-
STING Pathway Activation: Elevated extracellular cGAMP is taken up by nearby cells, where it binds to and activates the STING protein.
-
Downstream Immune Activation: STING activation triggers the TBK1-IRF3 signaling axis, leading to the production of type I interferons and other cytokines, which in turn recruit and activate immune cells such as T cells and natural killer (NK) cells to mount an anti-tumor or anti-viral response.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound (compound 54) from the patent document WO2021225969A1.
| Parameter | Value | Assay Description |
| ENPP1 Inhibition (IC50) | 1 - 10 nM | Biochemical assay measuring the concentration of the inhibitor required to reduce the enzymatic activity of ENPP1 by 50%. |
Note: The patent provides a range for the IC50 value. Further specific data from published research is needed for a precise value.
Experimental Protocols
This section details the general methodologies used to characterize ENPP1 inhibitors like this compound.
ENPP1 Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of ENPP1.
Materials:
-
Recombinant human ENPP1 enzyme
-
Substrate: A suitable fluorogenic or chromogenic substrate for ENPP1 (e.g., p-nitrophenyl 5’-thymidine monophosphate (p-NPP) or a fluorescently labeled ATP analog). Alternatively, cGAMP can be used as a substrate, and its depletion or the formation of AMP/GMP can be measured by methods like HPLC-MS.
-
Assay Buffer: Tris-HCl buffer (pH 9.0) containing CaCl2, MgCl2, and ZnCl2.
-
Test compound (this compound) at various concentrations.
-
96-well microplate.
-
Microplate reader (spectrophotometer or fluorometer).
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the ENPP1 enzyme to the wells of the microplate.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like NaOH if using p-NPP).
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular STING Activation Assay
This assay measures the ability of an ENPP1 inhibitor to activate the STING pathway in a cellular context.
Materials:
-
A suitable cell line expressing ENPP1 and the STING pathway components (e.g., THP-1 monocytes, which can be differentiated into macrophages).
-
Exogenous cGAMP.
-
Test compound (this compound).
-
Cell culture medium and supplements.
-
Reagents for quantifying IFN-β (e.g., ELISA kit or qPCR primers and probes for IFNB1 mRNA).
-
Lysis buffer for RNA extraction or protein analysis.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere or stabilize.
-
Treat the cells with various concentrations of this compound or vehicle control for a short pre-incubation period.
-
Add a sub-optimal concentration of exogenous cGAMP to the cell culture medium. The concentration should be one that induces a low to moderate STING response on its own.
-
Incubate the cells for a specified time (e.g., 4-24 hours).
-
Harvest the cell culture supernatant to measure secreted IFN-β protein by ELISA.
-
Alternatively, lyse the cells to extract total RNA.
-
Perform reverse transcription and quantitative PCR (RT-qPCR) to measure the mRNA expression levels of STING target genes, such as IFNB1, CXCL10, and ISG15.
-
Analyze the data to determine the fold-change in IFN-β production or gene expression in the presence of this compound and cGAMP compared to cGAMP alone.
Visualizations
Signaling Pathway Diagram
Caption: STING pathway activation and ENPP1 inhibition.
Experimental Workflow Diagram
Caption: Cellular STING activation assay workflow.
Conclusion
This compound represents a promising therapeutic agent that leverages the intricate biology of the cGAS-STING pathway. By inhibiting ENPP1, it effectively removes a critical brake on innate immunity, allowing for a more robust and sustained anti-tumor or anti-viral response. The data, although preliminary, suggests high potency. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel ENPP1 inhibitors. Continued research in this area is crucial for the development of new immunotherapies that can benefit a wider range of patients.
Enpp-1-IN-16 and its Effect on cGAMP Hydrolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key metalloenzyme that plays a critical role in various physiological and pathological processes. It is the primary hydrolase of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a potent second messenger that activates the Stimulator of Interferon Genes (STING) pathway, leading to the production of type I interferons and a subsequent innate immune response. The hydrolysis of cGAMP by ENPP1 to AMP and GMP effectively dampens this immune signaling cascade.[1] This function has positioned ENPP1 as a significant therapeutic target in oncology, with ENPP1 inhibitors being investigated for their potential to enhance anti-tumor immunity.[2] Enpp-1-IN-16 is a small molecule inhibitor of ENPP1. This technical guide provides an in-depth overview of the effect of ENPP1 inhibition, using available data for potent inhibitors as a surrogate for this compound, on cGAMP hydrolysis, including quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Data on ENPP1 Inhibition
Table 1: Inhibitory Potency (IC50) of Small Molecule Inhibitors against ENPP1-mediated cGAMP Hydrolysis
| Inhibitor | IC50 (nM) | Assay Method | Reference |
| STF-1084 | 149 ± 20 | cGAMP-Luciferase Assay | [3] |
| QS1 | 1590 ± 70 | cGAMP-Luciferase Assay | [3] |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of ENPP1 by 50%.
Table 2: Kinetic Parameters of cGAMP Hydrolysis by ENPP1
| Substrate | Km (µM) | kcat (s-1) | Reference |
| 2'3'-cGAMP | 15 | 4 | [4] |
| ATP | 20 | 12 | [4] |
Note: Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). kcat (turnover number) is the maximum number of substrate molecules converted to product per enzyme active site per unit time.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the inhibitory effect of compounds like this compound on ENPP1-mediated cGAMP hydrolysis.
Protocol 1: Radiolabeled cGAMP Hydrolysis Assay using Thin-Layer Chromatography (TLC)
This protocol is a standard method for directly measuring the enzymatic degradation of cGAMP by ENPP1.
1. Materials and Reagents:
-
Recombinant human ENPP1
-
[α-32P]-GTP and ATP
-
Purified cGAMP synthase (cGAS)
-
This compound or other ENPP1 inhibitors
-
Reaction Buffer: 100 mM Tris-HCl (pH 9.0), 150 mM NaCl, 500 µM CaCl2, 10 µM ZnCl2
-
TLC plates (e.g., Silica Gel 60 F254)
-
Developing Solvent: 1 M ammonium acetate, pH 3.8
-
Phosphorimager system
2. Synthesis of [32P]-cGAMP:
-
Incubate purified cGAS with [α-32P]-GTP and unlabeled ATP in the presence of herring testis DNA.
-
Purify the resulting [32P]-cGAMP using reverse-phase high-performance liquid chromatography (HPLC).
3. ENPP1 Hydrolysis Reaction:
-
Prepare a reaction mixture containing 1-10 nM of recombinant ENPP1 in the reaction buffer.
-
Add varying concentrations of this compound (or a vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 1-5 µM of [32P]-cGAMP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
4. TLC Analysis:
-
Stop the reaction by adding EDTA to a final concentration of 50 mM.
-
Spot a small volume of the reaction mixture onto a TLC plate.
-
Develop the TLC plate using the developing solvent.
-
Dry the plate and expose it to a phosphor screen.
-
Visualize and quantify the separated [32P]-cGAMP and the hydrolyzed product ([32P]-GMP) using a phosphorimager.
5. Data Analysis:
-
Calculate the percentage of cGAMP hydrolysis for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Fluorescence-Based cGAMP Hydrolysis Assay
This high-throughput screening-compatible assay measures the production of AMP, a product of cGAMP hydrolysis.
1. Materials and Reagents:
-
Recombinant human ENPP1
-
2'3'-cGAMP
-
This compound or other ENPP1 inhibitors
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 0.01% Brij-35
-
Commercially available AMP detection kit (e.g., AMP-Glo™ Assay)
-
White, opaque 96-well or 384-well plates
-
Luminometer
2. ENPP1 Inhibition Assay:
-
Add assay buffer, ENPP1, and varying concentrations of this compound to the wells of the microplate.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding cGAMP to a final concentration near its Km value.
-
Incubate for 60 minutes at room temperature.
3. AMP Detection:
-
Stop the enzymatic reaction and detect the generated AMP according to the manufacturer's instructions for the AMP detection kit. This typically involves a series of enzymatic reactions that convert AMP to ATP, which is then quantified using a luciferase-luciferin reaction.
4. Data Analysis:
-
Measure the luminescence signal using a luminometer.
-
Calculate the percentage of inhibition based on the luminescence signal relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC50 value as described in Protocol 1.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to ENPP1 and cGAMP hydrolysis.
Caption: cGAS-STING signaling pathway and the role of ENPP1.
References
- 1. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]
The Function of ENPP1 Inhibition in Soft Tissue Calcification Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a critical enzyme in the regulation of extracellular pyrophosphate (PPi) levels, a key inhibitor of mineralization. Dysregulation of ENPP1 function is strongly associated with several debilitating soft tissue calcification disorders, including Generalized Arterial Calcification of Infancy (GACI) and Autosomal Recessive Hypophosphatemic Rickets Type 2 (ARHR2). These conditions are characterized by pathological calcium phosphate deposition in arteries, joints, and other soft tissues. While the investigational compound "Enpp-1-IN-16" is not documented in publicly available scientific literature, this guide will delve into the core principles of ENPP1 inhibition as a therapeutic strategy for these disorders. We will utilize data from representative, well-characterized ENPP1 inhibitors to illustrate the mechanism of action, experimental evaluation, and therapeutic potential of this drug class.
Introduction: ENPP1 and its Role in Mineralization
ENPP1 is a type II transmembrane glycoprotein that hydrolyzes extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi)[1][2][3]. PPi is a potent endogenous inhibitor of hydroxyapatite crystal formation and growth, the mineral component of bone that pathologically deposits in soft tissues during calcification[1][4][5].
In healthy individuals, a balanced PPi/Pi ratio prevents ectopic calcification. However, loss-of-function mutations in the ENPP1 gene lead to critically low levels of extracellular PPi, resulting in uncontrolled mineralization of soft tissues[1][2][6]. This forms the rationale for targeting the ENPP1 pathway to treat calcification disorders. While enzyme replacement therapy with recombinant ENPP1 is one approach being explored, small molecule inhibitors of ENPP1 are also of significant interest, particularly in contexts where ENPP1 may be overactive or where modulation of its activity is desired[7][8].
Mechanism of Action of ENPP1 Inhibitors in Soft Tissue Calcification
It is important to note that the primary therapeutic strategy for ENPP1-deficiency-related calcification is enzyme replacement to restore PPi levels[7][8]. However, the role of ENPP1 inhibitors in this specific context is counterintuitive, as inhibiting an already deficient enzyme would not be beneficial.
The therapeutic interest in ENPP1 inhibitors primarily lies in cancer immunotherapy, where they prevent the degradation of the immune-stimulating molecule cGAMP[9][10][11][12]. Nevertheless, the study of these inhibitors provides invaluable tools to understand the enzymatic function of ENPP1 and its role in mineralization. For the purpose of this technical guide, we will discuss the function of these inhibitors in the broader context of modulating ENPP1 activity. In some theoretical scenarios of soft tissue calcification driven by excessive ENPP1 activity (which is not the case in GACI), inhibitors could play a role.
The primary function of an ENPP1 inhibitor is to block the active site of the enzyme, preventing it from hydrolyzing its substrates, including ATP. This leads to a decrease in the production of PPi.
Quantitative Data for Representative ENPP1 Inhibitors
Due to the lack of public data on "this compound," the following tables summarize quantitative data for other known ENPP1 inhibitors. This data is crucial for understanding the potency and selectivity required for a clinically relevant molecule.
Table 1: In Vitro Potency of Selected ENPP1 Inhibitors
| Compound Name | IC50 (µM) | Assay Conditions | Reference |
| ENPP1 Inhibitor C | 0.26 | Cell-free assay | [13] |
| Polyoxometalate [TiW11CoO40]8− | 0.00146 (Ki) | Human soluble enzyme | [14] |
| Reactive Blue 2 | 0.141 (Ki) | Human soluble enzyme | [14] |
| Quinazoline derivative | 0.215 (Ki) | Human soluble enzyme | [14] |
| Suramin | 0.780 (Ki) | Human soluble enzyme | [14] |
Table 2: Selectivity Profile of ENPP1 Inhibitor C
| Enzyme | Inhibition at 10 µM |
| ENPP1 | Yes |
| ENPP2 | No |
| ENPP3 | No |
| ENPP4 | No |
| ENPP5 | No |
| ENPP6 | No |
| ENPP7 | No |
| [13] |
Experimental Protocols
The evaluation of ENPP1 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and functional effects.
In Vitro ENPP1 Enzyme Activity Assay (Inhibitor Screening)
This protocol is a generalized method for determining the IC50 of a test compound against ENPP1.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of ENPP1 by 50%.
Materials:
-
Recombinant human ENPP1 enzyme
-
ENPP1 substrate (e.g., p-nitrophenyl-5'-TMP (p-NPTMP) or a fluorescent probe)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing MgCl2 and ZnCl2)
-
Test inhibitor compound (e.g., this compound) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.
-
In a 96-well plate, add the recombinant ENPP1 enzyme to each well.
-
Add the different concentrations of the test inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the ENPP1 substrate to each well.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based ENPP1 Activity Assay
This protocol assesses the ability of an inhibitor to penetrate cells and inhibit ENPP1 activity in a more physiologically relevant environment.
Objective: To measure the inhibition of endogenous or overexpressed ENPP1 in a cellular context.
Materials:
-
A cell line with detectable ENPP1 activity (e.g., MDA-MB-231 human breast cancer cells or C6 rat glioma cells)[13].
-
Cell culture medium and supplements
-
Test inhibitor compound
-
A cell-permeable ENPP1 substrate or a method to measure extracellular PPi.
-
Cell lysis buffer (if measuring intracellular targets)
-
96-well cell culture plate
-
Plate reader or other detection system
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere and grow overnight.
-
Treat the cells with various concentrations of the test inhibitor for a defined period.
-
Add the cell-permeable substrate to the wells.
-
Incubate for a specific time to allow for substrate conversion.
-
Measure the signal (e.g., fluorescence) generated from the product of the enzymatic reaction.
-
Alternatively, collect the cell culture supernatant to measure changes in extracellular PPi levels using a commercially available kit.
-
Normalize the signal to cell viability (e.g., using an MTT or CellTiter-Glo assay).
-
Calculate the percentage of inhibition for each concentration and determine the cellular IC50.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a clear understanding. The following diagrams were generated using the DOT language for Graphviz.
Caption: The ENPP1 signaling pathway in soft tissue calcification.
Caption: A typical experimental workflow for the evaluation of an ENPP1 inhibitor.
Conclusion and Future Directions
The inhibition of ENPP1 presents a complex but potentially valuable therapeutic strategy. While the primary application of ENPP1 inhibitors is currently focused on oncology, the deep understanding of their mechanism of action is crucial for the broader field of purinergic signaling and mineralization disorders. The development of potent and selective ENPP1 inhibitors, as exemplified by compounds with nanomolar to low micromolar IC50 values, provides researchers with powerful tools to dissect the role of ENPP1 in both health and disease.
For soft tissue calcification disorders stemming from ENPP1 deficiency, the future lies in therapies that restore PPi levels, such as enzyme replacement. However, the continued development and characterization of ENPP1 inhibitors will be vital for understanding the nuances of ENPP1 biology and may hold therapeutic promise for other conditions where ENPP1 is pathologically overactive. Further research into compounds like "this compound," should they become publicly documented, will contribute to this growing body of knowledge and potentially open new avenues for therapeutic intervention.
References
- 1. ENPP1 in Blood and Bone: Skeletal and Soft Tissue Diseases Induced by ENPP1 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of the ENPP1 mutation on bone mineralization and ectopic calcification: evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENPP1 in Blood and Bone: Skeletal and Soft Tissue Diseases Induced by ENPP1 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. ENPP1 variants in patients with GACI and PXE expand the clinical and genetic heterogeneity of heritable disorders of ectopic calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recombinant ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) decreases vascular calcification and prevents osteomalacia in a rat model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Future treatments for the arteriopathy of ectopic calcification disorders [frontiersin.org]
- 9. Design, synthesis and biological evaluation studies of novel small molecule ENPP1 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. mdpi.com [mdpi.com]
Preliminary Studies on ENPP1 Inhibition in Chondrocalcinosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chondrocalcinosis, the pathological deposition of calcium pyrophosphate (CPP) crystals in articular cartilage, is a hallmark of calcium pyrophosphate deposition (CPPD) disease, a common inflammatory arthritis with limited therapeutic options. Recent genome-wide association studies (GWAS) have identified ectonucleotide pyrophosphatase/phosphodiesterase family member 1 (ENPP1) as a key genetic risk factor and a promising therapeutic target.[1][2] ENPP1's enzymatic activity, which hydrolyzes extracellular adenosine triphosphate (ATP) to generate inorganic pyrophosphate (PPi), is a critical step in the formation of CPP crystals.[1][2][3] This technical guide summarizes the preliminary findings on the role of ENPP1 in chondrocalcinosis and explores the potential of ENPP1 inhibitors as a novel therapeutic strategy. It provides an overview of the underlying signaling pathways, quantitative data from preclinical studies on representative ENPP1 inhibitors, and detailed experimental protocols for in vitro and in vivo models relevant to the study of chondrocalcinosis.
The Role of ENPP1 in Chondrocalcinosis
Genetic studies have established a strong link between elevated ENPP1 expression and an increased risk of chondrocalcinosis.[1][2][4] ENPP1 is a transmembrane glycoprotein expressed on the surface of chondrocytes.[5] Its primary function in the context of chondrocalcinosis is the hydrolysis of extracellular ATP into adenosine monophosphate (AMP) and PPi.[1][3][6] An excess of extracellular PPi, in the presence of calcium ions, leads to the formation and deposition of CPP crystals within the articular cartilage.[1][2][3] This process is a central pathogenic event in CPPD disease.
The signaling pathway is initiated by the release of ATP from chondrocytes, which is mediated by the progressive ankylosis protein (ANKH).[3][7] Extracellular ATP then serves as a substrate for ENPP1, which catalyzes its conversion to PPi and AMP. The localized increase in PPi concentration drives the nucleation and growth of CPP crystals. This pathway highlights ENPP1 as a critical, druggable node for therapeutic intervention in chondrocalcinosis.
Preclinical Data on ENPP1 Inhibitors
While a specific inhibitor named "Enpp-1-IN-16" is not prominently documented in the context of chondrocalcinosis research, several selective ENPP1 inhibitors have been developed and investigated, demonstrating the therapeutic potential of targeting this enzyme. The following tables summarize the available quantitative data for two such inhibitors.
Table 1: In Vitro Efficacy of ENPP1 Inhibitors
| Inhibitor | Assay Type | Cell/Enzyme Source | IC50 | Reference |
| SK4A | Nucleotide pyrophosphatase activity | Human OA cartilage, chondrocytes, MVs | Not specified, but effective inhibition shown | [8] |
| ENPP1 inhibitor C | Cell-free enzymatic assay | Recombinant ENPP1 | 0.26 µM | [9] |
Table 2: Cellular Activity of ENPP1 Inhibitors
| Inhibitor | Cell Line | Concentration | Effect | Reference |
| SK4A | Cultured chondrocytes | Not specified | Reduced ATP-induced calcium deposition | [8] |
| ENPP1 inhibitor C | MDA-MB-231, C6 | 10 µM | Decreased ENPP1 activity | [9] |
Experimental Protocols
In Vitro Model of Chondrocalcinosis
This protocol describes an in vitro model using human articular chondrocytes to study CPP crystal formation and the effects of ENPP1 inhibitors.
Methodology:
-
Chondrocyte Isolation and Culture:
-
Obtain human articular cartilage from patients with osteoarthritis (OA) undergoing total knee arthroplasty, following institutional review board approval and informed consent.
-
Isolate chondrocytes by sequential enzymatic digestion with pronase and collagenase.
-
Culture the isolated chondrocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Use chondrocytes at early passages (P1-P3) for experiments, as ENPP1 expression can be lost in later passages.[8]
-
-
Induction of CPP Crystal Deposition:
-
Seed chondrocytes in multi-well plates and grow to confluence.
-
Induce CPP crystal formation by supplementing the culture medium with a source of phosphate and calcium, and by adding ATP (e.g., 100 µM) to serve as a substrate for ENPP1.
-
-
Treatment with ENPP1 Inhibitor:
-
Dissolve the ENPP1 inhibitor (e.g., SK4A) in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Add the inhibitor to the cell culture medium at various concentrations simultaneously with or prior to the induction of crystal formation.
-
-
Assessment of CPP Crystal Deposition:
-
After a defined incubation period (e.g., 5-7 days), wash the cell layers with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde.
-
Stain for calcium deposits using Alizarin Red S solution (2% in distilled water, pH 4.2) for 5 minutes.
-
Wash with distilled water to remove excess stain.
-
Visualize and quantify the stained area using light microscopy and image analysis software. For quantification, the stain can be extracted with 10% cetylpyridinium chloride and the absorbance measured at 562 nm.
-
-
Measurement of ENPP1 Activity:
-
ENPP1 activity can be measured in whole cartilage tissue, cultured chondrocytes, or cartilage-derived matrix vesicles.
-
Colorimetric Assay: Use a chromogenic substrate such as p-nitrophenyl-5’-thymidine monophosphate (pNP-TMP). The hydrolysis of pNP-TMP by ENPP1 releases p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.
-
HPLC Analysis: Measure the hydrolysis of ATP to AMP by separating and quantifying the nucleotides using high-performance liquid chromatography (HPLC).
-
In Vivo Model of Chondrocalcinosis
The Enpp1-/- mouse model provides a valuable tool for studying the in vivo consequences of altered ENPP1 function and the systemic effects of potential therapeutic agents.
References
- 1. medrxiv.org [medrxiv.org]
- 2. Genome-wide association study in chondrocalcinosis reveals ENPP1 as a candidate therapeutic target in calcium pyrophosphate deposition disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of the ENPP1 mutation on bone mineralization and ectopic calcification: evidence from in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of Enpp1, an extracellular glycoprotein involved in bone mineralization and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase Inhibitors Downregulate Calcium Pyrophosphate Crystal Formation in Human Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nucleotide pyrophosphatase/phosphodiesterase 1: implications for developing a calcium pyrophosphate deposition disease modifying drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for ENPP1 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological processes. It functions by hydrolyzing extracellular nucleotides, such as adenosine triphosphate (ATP) and the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP).[1][2][3] The hydrolysis of ATP by ENPP1 produces adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi), a key inhibitor of bone and soft tissue mineralization.[2][4][5] Dysregulation of ENPP1 has been implicated in conditions like insulin resistance and aberrant calcification.[1][5][6]
More recently, ENPP1 has gained significant attention as a crucial negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) innate immune pathway.[4][7][8][9] Cancer cells can produce and export cGAMP, which acts as an immunotransmitter to activate the anti-tumor STING pathway in host immune cells.[8][10] ENPP1 is the primary enzyme responsible for degrading extracellular cGAMP, thereby dampening this anti-cancer immune response.[7][8][11] This makes ENPP1 a compelling therapeutic target for cancer immunotherapy, with inhibitors aiming to enhance the STING-mediated immune response against tumors.[4][12][13]
These application notes provide a detailed protocol for an in vitro assay to screen and characterize inhibitors of ENPP1, such as Enpp-1-IN-16.
Signaling Pathway of ENPP1 in the Context of cGAMP-STING
The diagram below illustrates the role of ENPP1 in hydrolyzing extracellular cGAMP, which in turn attenuates the STING signaling pathway. Inhibition of ENPP1 leads to increased levels of cGAMP, promoting STING activation and a subsequent anti-tumor immune response.
Caption: ENPP1-mediated hydrolysis of cGAMP and its inhibition.
Application Notes
The primary application of this in vitro assay is to identify and characterize small molecule inhibitors of ENPP1. The protocol is designed for high-throughput screening (HTS) to discover novel inhibitors and for detailed characterization of lead compounds, such as determining their potency (e.g., IC50 values).
Several assay formats can be employed to measure ENPP1 activity:
-
Fluorescence-Based Assays: These assays use a fluorogenic substrate that is cleaved by ENPP1 to release a fluorescent molecule. The increase in fluorescence is directly proportional to enzyme activity.[14]
-
Luminescence-Based Assays: These can be designed to measure the depletion of a substrate like ATP. As ENPP1 hydrolyzes ATP, the remaining amount is quantified using a luciferase/luciferin system.
-
Transcreener® AMP²/GMP² Assay: This is a competitive fluorescence polarization (FP) or TR-FRET immunoassay that directly detects the AMP and GMP produced by ENPP1 from substrates like cGAMP or ATP.[11][15]
-
Colorimetric Assays: These methods detect the inorganic phosphate or pyrophosphate generated from ATP hydrolysis using reagents like malachite green.[16]
The protocol provided below is a general fluorescence-based method, which is commonly used due to its sensitivity and suitability for HTS.
Experimental Protocol: ENPP1 Fluorescent Inhibitor Screening Assay
This protocol is adapted from methodologies designed to screen for inhibitors of human ENPP1 using a fluorogenic substrate.[14]
Materials and Reagents
-
Recombinant Human ENPP1
-
ENPP1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 250 mM NaCl, 0.5 mM CaCl₂, 1 µM ZnCl₂)[10]
-
ENPP1 Fluorogenic Substrate (e.g., Tokyo Green™-mAMP)[14]
-
Test Compound (e.g., this compound) dissolved in DMSO
-
Known ENPP1 Inhibitor (Positive Control)
-
DMSO (Negative/Vehicle Control)
-
96-well or 384-well black microplates
-
Fluorescence Plate Reader (Excitation/Emission = 485/520 nm)[14]
Assay Workflow Diagram
Caption: General workflow for the ENPP1 inhibitor screening assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare ENPP1 Assay Buffer and store on ice.
-
Thaw the recombinant ENPP1 enzyme on ice and dilute to the desired working concentration (e.g., 100-200 pM) in cold Assay Buffer.[11]
-
Prepare the ENPP1 fluorogenic substrate at the desired working concentration in Assay Buffer.
-
Prepare serial dilutions of the test compound (this compound) and the positive control inhibitor in DMSO, then dilute further into Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
-
Assay Plate Setup:
-
Add Assay Buffer to all wells.
-
Add the test compound dilutions, positive control, or DMSO (vehicle control) to the appropriate wells of the microplate.
-
To initiate the enzymatic reaction, add the diluted ENPP1 enzyme to all wells except for the "no enzyme" control wells.
-
Alternatively, for pre-incubation: Add the enzyme to the wells containing the compounds and buffer, and pre-incubate for a set time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
If not done in the previous step, start the reaction by adding the fluorogenic substrate to all wells.
-
Mix the contents of the plate gently (e.g., on an orbital shaker).
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes), protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~520 nm.[14]
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence_inhibitor / Fluorescence_vehicle)] x 100%
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Data Presentation
The results of the in vitro assay are typically summarized in tables for easy comparison and interpretation.
Table 1: Typical ENPP1 In Vitro Assay Parameters
| Parameter | Example Value | Reference |
| Enzyme | Recombinant Human ENPP1 | [14] |
| Enzyme Concentration | 100-200 pM | [11] |
| Substrate | cGAMP or ATP | [10][11] |
| Substrate Concentration | 5 µM | [10] |
| Assay Buffer pH | 7.4 | [10] |
| Incubation Time | 60 minutes | [11] |
| Incubation Temperature | Room Temperature | [10] |
| Detection Method | Fluorescence Polarization | [11] |
Table 2: Example IC50 Values for Known ENPP1 Inhibitors
This table provides a reference for the expected potency of ENPP1 inhibitors. The specific values can vary based on the assay conditions and substrate used.
| Compound | Substrate Used | IC50 (µM) | Reference |
| E-3 (NCI-14465) | 2',3'-cGAMP | 26.4 | [13] |
| E-17 | 2',3'-cGAMP | 15.0 | [13] |
| E-27 | 2',3'-cGAMP | 16.3 | [13] |
| E-54 | 2',3'-cGAMP | 13.6 | [13] |
| Thioacetamide Inhibitor | p-NPTMP | 0.005 | [10] |
| Thioacetamide Inhibitor | ATP | 5.0 | [10] |
Note: The potency of inhibitors can be highly dependent on the substrate used in the assay. For instance, the thioacetamide inhibitor shows a 1000-fold difference in potency when tested against an artificial substrate (p-NPTMP) versus the physiological substrate (ATP).[10] It is crucial to use a physiologically relevant substrate, such as cGAMP or ATP, for more meaningful results in a drug discovery context.
References
- 1. ENPP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are ENPP1 gene modulators and how do they work? [synapse.patsnap.com]
- 6. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. mdpi.com [mdpi.com]
- 10. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Structure-based virtual screening and in vitro validation of inhibitors of cyclic dinucleotide phosphodiesterases ENPP1 and CdnP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for ENPP1-IN-16 in a 4T1 Murine Mammary Cancer Model
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in the tumor microenvironment. By hydrolyzing extracellular cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING pathway, ENPP1 dampens innate immune responses against cancer.[1][2][3] High expression of ENPP1 in breast cancer is associated with poor prognosis, increased metastasis, and resistance to immunotherapy.[4][5][6] The 4T1 murine mammary cancer model is a well-established, highly metastatic, and poorly immunogenic model that closely mimics triple-negative breast cancer (TNBC) in humans, making it an ideal platform for studying the therapeutic effects of ENPP1 inhibition.[7]
ENPP1-IN-16 is a potent and selective inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, ENPP1-IN-16 is expected to increase the concentration of extracellular cGAMP, thereby activating the STING pathway, leading to enhanced anti-tumor immunity, reduced tumor growth, and decreased metastasis. These application notes provide a detailed protocol for the use of ENPP1-IN-16 in a 4T1 murine mammary cancer model based on published data for similar ENPP1 inhibitors.
Signaling Pathway
Caption: The ENPP1-cGAS-STING signaling pathway in the tumor microenvironment.
Data Presentation
Table 1: In Vivo Efficacy of ENPP1 Inhibitors on 4T1 Tumor Growth
| Treatment Group | Dosage | Administration Route | Dosing Schedule | Tumor Volume Reduction (%) | Reference |
| Vehicle Control | - | - | - | 0 | [7] |
| AVA-NP-695 | 1 mg/kg | PO | BID | 40 | [7] |
| AVA-NP-695 | 6 mg/kg | PO | BID | 53 | [7] |
| anti-PD1 | - | - | - | 28 | [7] |
| Olaparib | - | - | - | 33 | [7] |
| STF-1623 | Not specified in abstract | Not specified in abstract | Not specified in abstract | Delayed tumor growth | [8] |
Note: Data for AVA-NP-695 is provided as a reference for a potent and selective ENPP1 inhibitor in the 4T1 model. BID: twice daily; PO: oral administration.
Table 2: Effect of ENPP1 Knockout on Immune Cell Infiltration in 4T1 Tumors and Metastatic Lesions
| Cell Type | Site | Change in ENPP1 KO vs. WT | Fold Enrichment | Reference |
| CD45+ cells | Metastatic Lesions | Significant Infiltration | - | [9] |
| CD8+ T-cells | Metastatic Lesions | Significant Infiltration | ~3-5 fold | [9] |
| CD45+ cells | Dissociated Lungs | Significant Increase | - | [9] |
| CD4+ T-cells | Dissociated Lungs | Significant Increase | - | [9] |
| CD11b+Ly6G+ cells | Dissociated Lungs | Significant Increase | - | [9] |
Note: This data from ENPP1 knockout (KO) studies illustrates the expected immunological consequences of pharmacological inhibition with ENPP1-IN-16.
Experimental Protocols
4T1 Murine Mammary Cancer Model Protocol
This protocol describes the orthotopic implantation of 4T1 cells into the mammary fat pad of BALB/c mice.
Materials:
-
4T1 murine mammary carcinoma cells
-
Complete RPMI-1640 medium (with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6- to 8-week-old female BALB/c mice
-
Insulin syringes (28-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Culture: Culture 4T1 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: On the day of injection, harvest sub-confluent 4T1 cells by trypsinization. Wash the cells twice with sterile PBS and resuspend in PBS at a concentration of 2 x 10^6 cells/mL. Place the cell suspension on ice.
-
Animal Preparation: Anesthetize the mice using isoflurane. Clean the injection site (fourth inguinal mammary fat pad) with 70% ethanol.
-
Orthotopic Injection: Using an insulin syringe, inject 50 µL of the cell suspension (containing 1 x 10^5 cells) into the mammary fat pad.
-
Tumor Monitoring: Monitor the mice for tumor growth. Once tumors are palpable (typically 5-7 days post-injection), measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Euthanasia: Euthanize mice when tumors reach the predetermined endpoint (e.g., 1500-2000 mm³) or as per institutional animal care and use committee (IACUC) guidelines.
In Vivo Treatment with ENPP1-IN-16
This suggested protocol is based on published data for the ENPP1 inhibitor AVA-NP-695 in the 4T1 model.[7] Optimization of dose and schedule for ENPP1-IN-16 may be required.
Materials:
-
ENPP1-IN-16
-
Vehicle (e.g., as recommended by the manufacturer, or a standard vehicle like 0.5% methylcellulose with 0.2% Tween 80 in water)
-
Oral gavage needles
-
Mice bearing established 4T1 tumors (tumor volume ~100 mm³)
Procedure:
-
Preparation of Dosing Solution: Prepare a stock solution of ENPP1-IN-16 in the appropriate vehicle. On each treatment day, prepare fresh dosing solutions.
-
Animal Grouping: Randomize mice with established tumors into treatment and vehicle control groups (n=8-10 mice per group).
-
Administration:
-
Suggested Starting Dose: Based on the efficacy of AVA-NP-695, a starting dose of 1-10 mg/kg for ENPP1-IN-16 can be considered.
-
Administration Route: Oral gavage (PO) is a common route for small molecule inhibitors.
-
Dosing Schedule: Administer ENPP1-IN-16 or vehicle twice daily (BID).
-
-
Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, collect tumors, blood, and metastatic organs (e.g., lungs, liver) for further analysis (e.g., histology, flow cytometry, cytokine analysis).
Analysis of Immune Cell Infiltration by Flow Cytometry
This protocol outlines the general steps for analyzing immune cell populations in tumors.
Materials:
-
Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit, mouse)
-
GentleMACS Dissociator
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-mouse CD16/32)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80)
-
Flow cytometer
Procedure:
-
Tumor Dissociation: Excise tumors and dissociate them into a single-cell suspension using a tumor dissociation kit and a gentleMACS Dissociator according to the manufacturer's instructions.
-
Cell Straining: Pass the cell suspension through a 70 µm cell strainer to remove debris.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with red blood cell lysis buffer.
-
Cell Staining:
-
Wash the cells with FACS buffer.
-
Block Fc receptors with Fc block.
-
Incubate the cells with a cocktail of fluorescently conjugated antibodies against the desired immune cell markers.
-
-
Flow Cytometry: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the different immune cell populations within the tumor.
Experimental Workflow and Logical Relationships
Caption: A typical experimental workflow for evaluating ENPP1-IN-16 in the 4T1 model.
Caption: The logical relationship of expected outcomes following ENPP1 inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving the Pharmacodynamics and In Vivo Activity of ENPP1‐Fc Through Protein and Glycosylation Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HER2Δ16 Engages ENPP1 to Promote an Immune-Cold Microenvironment in Breast Cancer | Cancer Immunology Research | American Association for Cancer Research [aacrjournals.org]
Application Notes and Protocols: ENPP-1-IN-16 Dosage and Administration In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes. It is a key regulator of extracellular nucleotide metabolism, hydrolyzing ATP to produce AMP and inorganic pyrophosphate (PPi). Notably, ENPP1 has emerged as a significant target in cancer immunotherapy due to its ability to hydrolyze the cyclic dinucleotide 2'3'-cGAMP, a crucial second messenger that activates the STING (Stimulator of Interferon Genes) pathway, leading to an anti-tumor immune response. Inhibition of ENPP1 can therefore enhance the innate immune response against tumors.
ENPP-1-IN-16 is a known inhibitor of ENPP1. These application notes provide an overview of its potential in vivo application, drawing upon available data for ENPP1 inhibitors and outlining detailed protocols for preclinical evaluation in mouse models of cancer.
Quantitative Data Summary
While specific in vivo dosage and administration data for this compound are not extensively available in the public domain, the following table summarizes representative data from preclinical studies of other potent, small-molecule ENPP1 inhibitors. This information can serve as a valuable starting point for designing in vivo studies with this compound.
| Compound | Animal Model | Tumor Model | Dosage | Administration Route | Key Findings |
| LCB33 | Mouse | CT-26 colorectal syngeneic | 5 mg/kg | Oral | 39% tumor growth inhibition (TGI) as monotherapy; 72% TGI in combination with anti-PD-L1.[1] |
| STF-1623 | Mouse (BALB/c) | EMT6 breast cancer | Not specified | Subcutaneous | Showed favorable pharmacokinetic properties in the tumor despite rapid systemic clearance.[2] |
| Unnamed Inhibitor | Mouse | 4T1 triple-negative breast cancer | 80 mg/kg | Not specified | Combined with an anti-PD-1 antibody, achieved a 77.7% TGI and improved survival. |
| RBS2418 | Human (single patient) | Metastatic adrenal cancer | 100, 200, 400 mg BID | Oral | Well-tolerated in combination with pembrolizumab; achieved plasma concentrations sufficient for complete ENPP1 inhibition. |
Signaling Pathways
ENPP1 and the cGAS-STING Pathway
ENPP1 negatively regulates the cGAS-STING pathway by hydrolyzing extracellular cGAMP. Inhibition of ENPP1 prevents cGAMP degradation, leading to STING activation and a subsequent anti-tumor immune response.
Caption: ENPP1-mediated hydrolysis of cGAMP and its inhibition.
Experimental Protocols
The following are detailed protocols for conducting in vivo studies to evaluate the efficacy of this compound in a subcutaneous mouse cancer model.
Experimental Workflow
Caption: In vivo efficacy study workflow.
Tumor Cell Culture and Implantation
Objective: To establish subcutaneous tumors in mice.
Materials:
-
Appropriate cancer cell line (e.g., CT-26, 4T1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take-rate)
-
Syringes (1 mL) with needles (25-27 gauge)
-
Immunocompetent mice (e.g., BALB/c for syngeneic models)
Protocol:
-
Culture tumor cells to 70-80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS or culture medium at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.[3][4]
-
Monitor the mice for recovery from anesthesia.
In Vivo Dosing and Administration
Objective: To administer this compound to tumor-bearing mice.
Formulation (Example for Oral Gavage):
-
Based on available information for other small molecule inhibitors, a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water can be considered. The final formulation should be optimized based on the physicochemical properties of this compound.
Administration (Oral Gavage):
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare the dosing solution of this compound at the desired concentration.
-
Administer the designated dose (e.g., 5 mg/kg) to the treatment group via oral gavage using a proper-sized feeding needle.[5][6][7][8][9]
-
Administer an equal volume of the vehicle to the control group.
-
Repeat dosing as per the planned schedule (e.g., once daily).
Tumor Growth Monitoring and Endpoint
Objective: To assess the anti-tumor efficacy of this compound.
Protocol:
-
Measure tumor dimensions using digital calipers at regular intervals (e.g., every 2-3 days).[10][11][12][13][14]
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[10]
-
Monitor the body weight and overall health of the mice throughout the study.
-
Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500-2000 mm³) or if signs of excessive morbidity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.[3][11]
-
Plot tumor growth curves and perform statistical analysis to compare the treatment and control groups.
Disclaimer
This document is intended for research purposes only. The provided protocols are examples and should be adapted and optimized based on the specific experimental context, the physicochemical properties of this compound, and institutional guidelines. All animal experiments must be conducted in compliance with applicable laws and regulations and with the approval of an Institutional Animal Care and Use Committee (IACUC).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. cccells.org [cccells.org]
- 4. Subcutaneous Injection of Tumor Cells [bio-protocol.org]
- 5. research.fsu.edu [research.fsu.edu]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. instechlabs.com [instechlabs.com]
- 9. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 10. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
- 11. animalcare.jhu.edu [animalcare.jhu.edu]
- 12. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 13. Tumor growth monitoring and survival time [bio-protocol.org]
- 14. Monitoring of Tumor Promotion and Progression in a Mouse Model of Inflammation-Induced Colon Cancer with Magnetic Resonance Colonography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enpp-1-IN-16 Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed recommendations for the storage and handling of Enpp-1-IN-16 powder, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Recommended Storage Conditions
Proper storage of this compound is essential to prevent degradation and maintain its chemical stability. The following tables summarize the recommended storage conditions for the lyophilized powder and prepared stock solutions.
Table 1: Recommended Storage Conditions for this compound Powder
| Condition | Temperature | Duration | Notes |
| Long-term Storage | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| Short-term Storage | 4°C | Up to 2 years | Suitable for temporary storage; ensure the container is well-sealed. |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Temperature | Duration | Notes |
| DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous DMSO for best results as the compound's solubility can be affected by moisture[1][2][3]. |
| DMSO | -20°C | Up to 1 month | Suitable for short-term storage of working solutions. Aliquot to minimize freeze-thaw cycles. |
ENPP1 Signaling Pathway
ENPP1 is a key enzyme that negatively regulates the cGAS-STING (Cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) signaling pathway. Cytosolic DNA, often present in cancer cells or during viral infection, activates cGAS to produce the second messenger cGAMP (cyclic GMP-AMP). cGAMP then binds to and activates STING, leading to a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, ultimately stimulating an anti-tumor or anti-viral immune response. ENPP1 hydrolyzes extracellular cGAMP, thereby dampening this immune response. This compound, as an ENPP1 inhibitor, blocks this hydrolysis, leading to increased extracellular cGAMP levels and enhanced STING-mediated immunity.
Experimental Protocol: In Vitro ENPP1 Enzymatic Assay
This protocol describes a colorimetric method to determine the inhibitory activity of this compound on recombinant human ENPP1 enzyme. The assay is based on the hydrolysis of a synthetic substrate, p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP), by ENPP1, which releases p-nitrophenol, a yellow product that can be quantified by measuring absorbance at 405 nm[4].
Materials:
-
This compound
-
Recombinant human ENPP1 enzyme
-
p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 5 mM MgCl2, 1 mM CaCl2
-
Stop Solution: 0.1 M NaOH
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of desired inhibitor concentrations. Also, prepare a vehicle control (Assay Buffer with the same final concentration of DMSO as the inhibitor dilutions).
-
-
Enzyme Preparation:
-
Dilute the recombinant human ENPP1 enzyme in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
-
Substrate Preparation:
-
Prepare a stock solution of pNP-TMP in Assay Buffer. The final concentration in the assay will typically be at or near the Km value for ENPP1.
-
-
Assay Protocol:
-
Add 20 µL of the serially diluted this compound or vehicle control to the wells of a 96-well plate.
-
Add 20 µL of the diluted ENPP1 enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the pNP-TMP substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (containing Assay Buffer and Stop Solution) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of inhibitor well / Absorbance of vehicle control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
Application Notes and Protocols: ENPP-1-IN-16 for Cancer Immunotherapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator of the tumor microenvironment (TME) and a promising target for cancer immunotherapy.[1][2][3][4] Overexpressed in a variety of solid tumors, including breast, lung, and ovarian cancers, ENPP1 contributes to an immunosuppressive TME through two primary mechanisms: the hydrolysis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key activator of the STING (Stimulator of Interferon Genes) pathway, and the generation of immunosuppressive adenosine.[1][4][5][6]
ENPP-1-IN-16 is a representative potent and selective small molecule inhibitor of ENPP1. By blocking ENPP1 activity, this compound is designed to restore STING signaling and reduce adenosine-mediated immunosuppression, thereby "re-awakening" the innate immune system to fight cancer. These application notes provide detailed protocols for the preclinical evaluation of this compound and similar molecules in cancer immunotherapy research.
Signaling Pathways
ENPP1's Dual Role in Immune Suppression
Caption: ENPP1 signaling pathways in the tumor microenvironment.
Experimental Protocols
In Vitro ENPP1 Enzyme Activity Assay
This protocol is designed to determine the potency of this compound in inhibiting the enzymatic activity of recombinant human ENPP1. A common method is a colorimetric or fluorescence-based assay that measures the product of ENPP1-mediated hydrolysis of a synthetic substrate.
Materials:
-
Recombinant Human ENPP1 (e.g., R&D Systems, Cat# 6136-EN)
-
This compound
-
Substrate: p-Nitrophenyl thymidine 5'-monophosphate (p-NPTMP) or a fluorogenic substrate like TG-mAMP.
-
Assay Buffer: 50 mM Tris, 250 mM NaCl, pH 9.5 (for colorimetric assay) or as recommended by the kit manufacturer.
-
96-well clear or black microplate
-
Plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.
-
Enzyme Preparation: Dilute recombinant human ENPP1 in Assay Buffer to the working concentration (e.g., 1 ng/µL).
-
Assay Reaction:
-
Add 50 µL of the diluted this compound to the wells of the microplate.
-
Add 25 µL of diluted ENPP1 enzyme to each well.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the substrate (e.g., 10 mM p-NPTMP).
-
-
Measurement:
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percent inhibition versus the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Cell-Based ENPP1 Activity Assay
This assay measures the ability of this compound to inhibit ENPP1 activity on the surface of live cancer cells.
Materials:
-
Cancer cell line with high ENPP1 expression (e.g., MDA-MB-231, PA-1, SK-OV-3)[13]
-
This compound
-
Cell culture medium and supplements
-
ENPP1/ENPP3 Cell-Based Activity Assay Kit (e.g., Cayman Chemical, Item No. 702080) or similar, containing a cell-impermeable fluorogenic substrate.
-
96-well black, clear-bottom tissue culture plate
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed the ENPP1-expressing cancer cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well and culture overnight.
-
Compound Treatment: The next day, remove the culture medium and wash the cells with assay buffer provided in the kit. Add this compound at various concentrations to the wells and incubate for the desired time (e.g., 1 hour) at 37°C.
-
Substrate Addition: Add the fluorogenic ENPP1 substrate to each well according to the manufacturer's instructions.
-
Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals (e.g., every 15 minutes for 1-2 hours) using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of substrate conversion for each inhibitor concentration. Determine the EC50 value by plotting the percent inhibition against the log concentration of this compound.
In Vivo Syngeneic Mouse Tumor Model Study
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody).
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Syngeneic tumor cell line (e.g., CT26, MC38, 4T1)
-
This compound formulated for oral or intraperitoneal administration
-
Anti-mouse PD-1 antibody
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, this compound + anti-PD-1).
-
Dosing:
-
Administer this compound orally or intraperitoneally at a predetermined dose and schedule (e.g., daily or twice daily).
-
Administer the anti-PD-1 antibody intraperitoneally at a specified dose and schedule (e.g., twice a week).
-
-
Endpoint Analysis:
-
Continue monitoring tumor volume and body weight throughout the study.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and harvest the tumors and spleens.
-
Tumors can be processed for flow cytometry to analyze immune cell infiltration (e.g., CD8+ T cells, dendritic cells, myeloid-derived suppressor cells) or for immunohistochemistry.
-
Splenocytes can be re-stimulated ex vivo to assess anti-tumor immune responses (e.g., by ELISpot or intracellular cytokine staining).
-
Experimental Workflow
Caption: A typical experimental workflow for preclinical evaluation.
Data Presentation
Table 1: In Vitro Potency of Representative ENPP1 Inhibitors
| Compound | ENPP1 Enzymatic IC50 (nM) | Cellular EC50 (nM) | Reference |
| ISM5939 | 0.63 | 330 (MDA-MB-231) | [5][10] |
| OC-1 | < 10 (Ki) | - | [11] |
| STF-1623 | - | - | [14][15] |
| RBS2418 | 0.14 (Ki, cGAMP) | - | [16] |
Note: Data for this compound should be populated as it becomes available. Data for other inhibitors are provided for context.
Table 2: In Vivo Efficacy of Representative ENPP1 Inhibitors
| Compound | Tumor Model | Dosing Regimen | Monotherapy TGI (%) | Combination TGI (%) (with anti-PD-1/PD-L1) | Reference |
| ISM5939 | MC38 | 30 mg/kg, p.o. BID | 67 | >75 | [5][7] |
| OC-1 | CT26, MC38 | Not specified | 20-40 | ~75 | [11] |
| STF-1623 | Multiple syngeneic models | Not specified | Significant anti-tumor effect | Synergizes with anti-PD-1/PD-L1 | [14][15] |
| RBS2418 | Hepa1-6, GL261-luc | Not specified | Significant tumor growth reduction | - | [16] |
TGI: Tumor Growth Inhibition. Data for this compound should be populated from specific studies.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical investigation of this compound as a cancer immunotherapy agent. By systematically evaluating its biochemical potency, cellular activity, and in vivo efficacy, researchers can elucidate its mechanism of action and therapeutic potential. The dual mechanism of ENPP1 inhibition, enhancing the cGAS-STING pathway and mitigating adenosine-mediated immunosuppression, positions this compound as a promising candidate for both monotherapy and combination strategies with immune checkpoint inhibitors, potentially expanding the benefit of immunotherapy to a broader patient population.
References
- 1. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IND clearance from FDA for ISM5939, an oral ENPP1 inhibitor treating solid tumours - ecancer [ecancer.org]
- 3. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Insilico Medicine Develops AI-Designed ENPP1 Inhibitor ISM5939 for Cancer Immunotherapy [trial.medpath.com]
- 11. ascopubs.org [ascopubs.org]
- 12. caymanchem.com [caymanchem.com]
- 13. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 14. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Formulation of Enpp-1-IN-16 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo formulation and administration of Enpp-1-IN-16, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), for use in animal studies. The provided methodologies are based on established practices for similar small molecules and may require optimization for specific experimental needs.
Introduction to this compound
This compound is a small molecule inhibitor of ENPP1, an enzyme that plays a critical role in various physiological and pathological processes. ENPP1 is a key regulator of extracellular pyrophosphate (PPi) levels, thereby influencing bone mineralization.[1][2][3][4][5] Additionally, ENPP1 has been identified as a crucial negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway by hydrolyzing its ligand, cGAMP.[6][7][8][9][10] This positions ENPP1 as a therapeutic target in oncology and autoimmune diseases. Furthermore, ENPP1 can interact with the insulin receptor, thereby modulating insulin signaling.[2][11][12][13][14]
Due to its therapeutic potential, in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound. Proper formulation is critical for ensuring accurate dosing and bioavailability in animal models.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for developing an appropriate in vivo formulation.
| Property | Value | Reference |
| Molecular Weight | 428.52 g/mol | |
| In Vitro Solubility | 2 mg/mL in DMSO (requires ultrasonic assistance) | |
| Appearance | Solid powder (assumed) |
Table 1: Physicochemical Properties of this compound.
Signaling Pathways Involving ENPP1
To understand the mechanism of action of this compound, it is essential to be familiar with the key signaling pathways regulated by ENPP1.
Caption: ENPP1 in the cGAS-STING Pathway. This diagram illustrates how ENPP1 hydrolyzes extracellular cGAMP, thereby acting as an innate immune checkpoint. This compound inhibits this activity.
Caption: Role of ENPP1 in Bone Mineralization. This diagram shows ENPP1's role in producing pyrophosphate (PPi), a key inhibitor of bone mineralization.
Caption: ENPP1 and Insulin Signaling. This diagram illustrates how ENPP1 can inhibit insulin signaling by interacting with the insulin receptor.
Recommended In Vivo Formulations
Given that this compound is soluble in DMSO but likely has poor aqueous solubility, the following formulations are recommended for animal studies. It is crucial to perform a small-scale pilot study to assess the tolerability and stability of the chosen formulation.
Oral Gavage (PO) Formulation
Oral gavage is a common method for administering compounds to rodents. For hydrophobic compounds like this compound, a suspension or a solution in a suitable vehicle is required.
Vehicle Options:
-
Option 1 (Suspension): 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water.
-
Option 2 (Solution/Suspension): 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline. This vehicle can often dissolve compounds at higher concentrations.
-
Option 3 (Oil-based): Corn oil. This is suitable for highly lipophilic compounds.[15][16]
Protocol for Preparing a 10 mg/mL Suspension in CMC/Tween 80 (Option 1):
-
Weigh the required amount of this compound.
-
In a sterile container, prepare the vehicle by dissolving Tween 80 in sterile water, followed by the addition of CMC. Mix thoroughly until a homogenous suspension is formed.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing or vortexing to ensure a uniform suspension.
-
Visually inspect the suspension for any large aggregates. If necessary, sonicate briefly to improve homogeneity.
-
Prepare fresh daily and store at 4°C for the duration of the daily dosing.
Subcutaneous (SC) Injection Formulation
Subcutaneous injection allows for slower absorption compared to intravenous administration.
Vehicle Options:
-
10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline. This vehicle is a good starting point for compounds that are not soluble in aqueous solutions.
Protocol for Preparing a 5 mg/mL Solution for SC Injection:
-
Weigh the required amount of this compound.
-
In a sterile tube, dissolve the this compound in the required volume of DMSO.
-
Add PEG300 and Tween 80 and mix thoroughly.
-
Finally, add the sterile saline and mix until a clear solution is obtained.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
-
Prepare fresh daily.
Experimental Protocols
The following are generalized protocols for the administration of this compound to mice. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Oral Gavage Administration
-
Animal Restraint: Gently restrain the mouse, ensuring it cannot move its head.
-
Gavage Needle Insertion: Measure the appropriate length of the gavage needle (from the corner of the mouth to the last rib). Gently insert the needle into the esophagus. Do not force the needle.
-
Compound Administration: Slowly administer the prepared formulation. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions.
Subcutaneous Injection
-
Injection Site Preparation: Shave the fur from the dorsal midline area (scruff).
-
Injection: Pinch the skin to form a tent. Insert the needle (25-27 gauge) at the base of the tented skin, parallel to the spine.
-
Compound Administration: Aspirate to ensure the needle is not in a blood vessel, then slowly inject the formulation. The maximum recommended volume for a single SC injection site in mice is 100 µL.
-
Post-Injection Monitoring: Monitor the injection site for any signs of irritation or inflammation.
References
- 1. Frontiers | Impact of the ENPP1 mutation on bone mineralization and ectopic calcification: evidence from in vitro and in vivo models [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. ENPP1 in Blood and Bone: Skeletal and Soft Tissue Diseases Induced by ENPP1 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENPP1 in Blood and Bone: Skeletal and Soft Tissue Diseases Induced by ENPP1 Deficiency | Annual Reviews [annualreviews.org]
- 5. Impact of the ENPP1 mutation on bone mineralization and ectopic calcification: evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Tumor Exosomal ENPP1 Hydrolyzes cGAMP to Inhibit cGAS-STING Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. ENPP1 Affects Insulin Action and Secretion: Evidences from In Vitro Studies | PLOS One [journals.plos.org]
- 12. ENPP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 13. New Insights into the Role of ENPP1 in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Optimizing ENPP1-IN-16 Concentration for In Vitro Success: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro use of ENPP1-IN-16, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ENPP1-IN-16?
A1: ENPP1-IN-16 is an inhibitor of ENPP1. ENPP1 is a key enzyme that hydrolyzes extracellular cyclic GMP-AMP (cGAMP), a critical signaling molecule in the cGAS-STING innate immunity pathway. By breaking down cGAMP, ENPP1 acts as a negative regulator of this pathway.[1][2] ENPP1 also hydrolyzes adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and pyrophosphate (PPi), playing a role in purinergic signaling.[2] By inhibiting ENPP1, ENPP1-IN-16 is expected to increase the concentration of extracellular cGAMP, thereby activating the STING pathway, which can lead to an anti-tumor immune response.
Q2: What is the recommended starting concentration for ENPP1-IN-16 in in vitro experiments?
A2: For a similarly named compound, ENPP-1-IN-1, reported IC50 values are in the nanomolar range (9.5 nM in biochemical assays and 11 nM in cell-based assays).[3] For initial experiments with ENPP1-IN-16, a concentration range of 10 nM to 1 µM is a reasonable starting point. However, the optimal concentration will be cell-type and assay-dependent and should be determined empirically through a dose-response experiment.
Q3: How should I prepare and store ENPP1-IN-16?
A3: ENPP1-IN-16 is soluble in DMSO.[4] For stock solutions, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium or assay buffer immediately before use.
Q4: How can I confirm that ENPP1-IN-16 is active in my cells?
A4: The activity of ENPP1-IN-16 can be confirmed by assessing the activation of the STING pathway. This can be done by measuring the phosphorylation of key downstream proteins such as STING, TBK1, and IRF3 via Western blotting. An increase in the phosphorylation of these proteins upon treatment with ENPP1-IN-16 (in the presence of a STING agonist like cGAMP, if necessary) would indicate target engagement and pathway activation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of ENPP1 activity | Incorrect inhibitor concentration: The concentration of ENPP1-IN-16 may be too low. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the IC50 in your specific assay. |
| Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling. | Prepare fresh dilutions from a new stock aliquot. Ensure stock solutions are stored properly at -20°C or -80°C and protected from light. | |
| Enzyme concentration too high: A high concentration of the ENPP1 enzyme can overcome the inhibitory effect.[5] | Optimize the enzyme concentration in your assay to ensure the reaction is in the linear range. | |
| Incorrect assay conditions: pH and temperature can significantly affect enzyme activity and inhibitor binding.[6] | Ensure the assay buffer is at the optimal pH for ENPP1 activity (typically around 7.4 for physiological relevance) and maintain a consistent temperature throughout the experiment.[7] | |
| High background signal in the assay | Substrate instability: The substrate (e.g., ATP or cGAMP) may be degrading non-enzymatically. | Prepare fresh substrate solutions for each experiment. Check the stability of the substrate in the assay buffer over the time course of the experiment without the enzyme. |
| Contamination: Reagents or plates may be contaminated. | Use sterile, high-quality reagents and consumables. | |
| Inconsistent results between experiments | Pipetting errors: Inaccurate pipetting can lead to variability. | Use calibrated pipettes and ensure proper mixing of all components. Prepare a master mix for reagents where possible to minimize pipetting variations.[8] |
| Cell passage number: The expression of ENPP1 or other pathway components may vary with cell passage number. | Use cells within a consistent and low passage number range for all experiments. | |
| Incomplete cell lysis (for cell-based assays): Inefficient lysis can lead to incomplete enzyme release. | Optimize the lysis buffer and procedure to ensure complete cell lysis. | |
| Unexpected cell toxicity | High DMSO concentration: The final concentration of DMSO in the well may be toxic to the cells. | Ensure the final DMSO concentration is below 0.5% (v/v), or a level that has been shown to be non-toxic to your specific cell line. |
| Off-target effects of the inhibitor: At high concentrations, ENPP1-IN-16 may have off-target effects leading to cytotoxicity. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of the inhibitor. Aim to use concentrations well below the toxic threshold for your functional assays. |
Quantitative Data Summary
Table 1: Reported Potency of a Structurally Similar ENPP1 Inhibitor
| Compound | Assay Type | Substrate | IC50 / Ki | Reference |
| ENPP-1-IN-1 | Biochemical | - | 9.5 nM | [3] |
| ENPP-1-IN-1 | Cell-based (MDA-MB-231) | - | 11 nM | [3] |
Note: The IC50 values provided are for a compound named "ENPP-1-IN-1". While it is presumed to be similar to ENPP1-IN-16, researchers should determine the specific IC50 for ENPP1-IN-16 in their experimental system.
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Experiment Type | Starting Concentration Range | Notes |
| Biochemical ENPP1 Activity Assay | 1 nM - 1 µM | To determine the IC50 of ENPP1-IN-16 against purified ENPP1 enzyme. |
| Cell-based ENPP1 Activity Assay | 10 nM - 10 µM | To assess the inhibition of endogenous or overexpressed ENPP1 in a cellular context. |
| STING Pathway Activation (Western Blot) | 100 nM - 5 µM | To observe downstream effects on pSTING, pTBK1, and pIRF3. |
| Cell Viability/Toxicity Assay | 100 nM - 50 µM | To determine the concentration at which ENPP1-IN-16 becomes toxic to the cells. |
Experimental Protocols
Protocol 1: In Vitro ENPP1 Enzymatic Assay (ATP Hydrolysis)
This protocol is adapted from commercially available ENPP1 assay kits.
Materials:
-
Recombinant human ENPP1
-
ENPP1-IN-16
-
ATP (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM KCl, 1 mM CaCl2, 1 mM MgCl2)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
Procedure:
-
Prepare a dilution series of ENPP1-IN-16 in assay buffer. Also, prepare a vehicle control (DMSO).
-
In a 96-well plate, add 10 µL of each inhibitor dilution or vehicle control.
-
Add 20 µL of recombinant ENPP1 (e.g., 5 ng/µL) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATP solution (e.g., 100 µM) to each well.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of the phosphate detection reagent.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition for each concentration of ENPP1-IN-16 and determine the IC50 value.
Protocol 2: Cell-Based ENPP1 Activity Assay
This protocol is a general guideline and may need optimization for specific cell lines.
Materials:
-
Cells expressing ENPP1 (e.g., MDA-MB-231)
-
ENPP1-IN-16
-
Cell culture medium
-
Assay buffer
-
ENPP1 substrate (e.g., p-nitrophenyl 5’-thymidine monophosphate, pNP-TMP)
-
96-well cell culture plate
-
NaOH solution (to stop the reaction)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of ENPP1-IN-16 or vehicle control for a predetermined time (e.g., 1-24 hours).
-
After treatment, wash the cells with assay buffer.
-
Add the ENPP1 substrate (pNP-TMP) dissolved in assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding NaOH solution (e.g., 0.1 M).
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
Calculate the percentage of ENPP1 activity inhibition.
Protocol 3: Western Blot for STING Pathway Activation
Materials:
-
Cells treated with ENPP1-IN-16
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pSTING, anti-STING, anti-pTBK1, anti-TBK1, anti-pIRF3, anti-IRF3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein and loading control.
Visualizations
Caption: ENPP1 signaling pathway and the mechanism of ENPP1-IN-16 inhibition.
Caption: Experimental workflow for optimizing ENPP1-IN-16 concentration.
Caption: Troubleshooting decision tree for low ENPP1-IN-16 activity.
References
- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. Enzyme Inhibition By Reaction Conditions [sigmaaldrich.com]
- 7. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
How to address Enpp-1-IN-16 instability in solution
Welcome to the technical support center for ENPP-1-IN-16. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges with the use of this compound, with a specific focus on its stability in solution.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be related to the compound's stability?
A1: Yes, inconsistent results are a common symptom of compound instability. This compound, like many small molecule inhibitors, can be susceptible to degradation in solution, which can affect its potency and lead to variability in your experimental outcomes. Factors such as solvent, pH, temperature, and light exposure can all influence its stability. We recommend reviewing your stock solution preparation and storage procedures, as well as the conditions of your experimental assays.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). However, it is crucial to use high-purity, anhydrous DMSO. Some research suggests that certain quinazoline derivatives can be unstable in DMSO over time. Therefore, it is best practice to prepare fresh dilutions from a DMSO stock for your experiments and to minimize the storage time of the stock solution.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: For how long is an this compound working solution in aqueous buffer stable?
A4: The stability of this compound in aqueous buffers can be variable and is dependent on the specific buffer composition, pH, and temperature. Quinazoline derivatives are generally more stable in cold, dilute acidic or alkaline solutions and may be less stable at neutral pH. It is advisable to prepare fresh working solutions in your experimental buffer immediately before use. If you suspect instability in your assay medium, we recommend conducting a stability study under your specific experimental conditions (see Troubleshooting Guide).
Q5: Are there any known chemical liabilities of this compound that could lead to instability?
A5: this compound contains a quinazoline core and a sulfamoyl group. The quinazoline ring can be susceptible to hydrolysis, particularly at elevated temperatures. The sulfamoyl group may react with nucleophiles, such as thiols (e.g., glutathione, cysteine) present in biological media, which could lead to degradation or modification of the inhibitor.
Troubleshooting Guide: Addressing this compound Instability
If you suspect that the instability of this compound is affecting your experiments, follow this troubleshooting guide.
Step 1: Evaluate Stock Solution Preparation and Storage
-
Action: Review your protocol for preparing and storing the this compound DMSO stock solution.
-
Best Practices:
-
Use high-purity, anhydrous DMSO.
-
Prepare a concentrated stock solution (e.g., 10 mM).
-
Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles.
-
Store aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Visually inspect the stock solution for any precipitation before use. If precipitation is observed, gently warm and vortex to redissolve.
-
Step 2: Assess Stability in Experimental Media
-
Action: Determine the stability of this compound in your specific aqueous experimental buffer.
-
Recommendation: Conduct a time-course experiment by incubating this compound in your experimental buffer at the assay temperature for different durations (e.g., 0, 2, 4, 8, 24 hours). Analyze the remaining intact inhibitor at each time point using a suitable analytical method like HPLC (see Experimental Protocols section).
Step 3: Optimize Experimental Conditions
-
Action: Modify your experimental workflow to minimize the potential for compound degradation.
-
Suggestions:
-
Prepare fresh working dilutions of this compound from the DMSO stock immediately before each experiment.
-
Reduce the incubation time of the compound in aqueous buffer whenever possible.
-
If your experimental system contains high concentrations of thiols, consider if the sulfamoyl group could be a liability.
-
Data Presentation
The following table summarizes general stability information for compounds containing structural motifs similar to this compound. Note: This is not empirical data for this compound and should be used as a general guide.
| Structural Moiety | Solvent/Condition | General Stability Profile | Potential Degradation Pathway |
| Quinazoline | Cold, dilute acid/alkaline | Generally stable | Hydrolysis of the pyrimidine ring |
| Boiling acid/alkaline | Unstable | Hydrolysis | |
| Ultrapure Water (>10⁻⁵ M) | Reported to be stable for >40 days | - | |
| DMSO | Potentially unstable over time | - | |
| Sulfamoyl Group | Basic (N-disubstituted fluorides) | Generally stable | - |
| Presence of Thiols (e.g., Glutathione) | Potentially reactive | Nucleophilic displacement of the sulfamoyl group |
Experimental Protocols
Protocol for Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for determining the stability of this compound in a solution of interest.
1. Materials:
-
This compound
-
HPLC-grade DMSO
-
HPLC-grade water, acetonitrile, and methanol
-
Your experimental buffer (e.g., PBS, Tris-HCl)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Method Development (Example Conditions):
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape). For example, a linear gradient from 20% to 80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: Determine the optimal wavelength for this compound by UV-Vis spectroscopy (a common starting point for similar compounds is around 254 nm or 280 nm).
-
Injection Volume: 10 µL
3. Stability Study Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of this compound (e.g., 100 µM) in your experimental buffer.
-
Immediately after preparation (t=0), inject an aliquot of the working solution into the HPLC system to obtain the initial peak area of the intact compound.
-
Incubate the remaining working solution under your desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot of the working solution and inject it into the HPLC system.
-
Monitor the chromatograms for a decrease in the peak area of the parent this compound peak and the appearance of any new peaks, which would indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
Visualizations
Caption: ENPP1 hydrolyzes extracellular ATP and cGAMP. This compound inhibits this activity, preserving cGAMP to activate the cGAS-STING pathway.
Caption: A logical workflow to diagnose and address potential instability issues with this compound in your experiments.
Technical Support Center: Enpp-1-IN-16 and Other ENPP1 Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Enpp-1-IN-16 and other selective inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) in cellular assays.
Troubleshooting Guide
Unexpected results can arise from a variety of factors, including off-target effects or unintended modulation of cellular pathways. This guide provides a structured approach to identifying and resolving common issues.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly High Cell Viability or Proliferation in Cancer Cell Lines | On-target effect: Inhibition of ENPP1 can block the production of adenosine, an immunosuppressive molecule, which may not directly impact cancer cell proliferation in the absence of immune cells.[1][2] Off-target effect: The inhibitor may have unforeseen growth-promoting effects. | 1. Confirm ENPP1 expression: Verify that your cell line expresses ENPP1 at the protein level. 2. Co-culture with immune cells: Assess the inhibitor's effect in a co-culture system with immune cells to observe the intended immunomodulatory effects. 3. Use a structurally unrelated ENPP1 inhibitor: Compare results with a different class of ENPP1 inhibitor to rule out off-target effects specific to the initial compound's scaffold. |
| Increased Cell Death or Reduced Viability in Non-Cancerous Cell Lines | On-target effect: ENPP1 is involved in purinergic signaling by hydrolyzing extracellular ATP.[1][3][4] Inhibition of ENPP1 can lead to an accumulation of extracellular ATP, which can be cytotoxic to some cell types. Off-target effect: The inhibitor may have cytotoxic off-target effects. | 1. Measure extracellular ATP levels: Quantify ATP in the cell culture supernatant. 2. ATP receptor antagonists: Use antagonists for P2X and P2Y receptors to see if this rescues the phenotype. 3. Dose-response curve: Perform a careful dose-response analysis to determine the therapeutic window. |
| Altered Glucose Metabolism or Insulin Signaling Readouts | On-target effect: ENPP1 is known to interact with the insulin receptor and inhibit insulin signaling.[3][5] Inhibition of ENPP1 could potentiate insulin signaling. Off-target effect: The inhibitor may be interacting with other components of the insulin signaling pathway. | 1. Assess insulin receptor phosphorylation: Measure the phosphorylation status of the insulin receptor and downstream targets like Akt. 2. Control for insulin stimulation: Perform experiments in the presence and absence of insulin to isolate the inhibitor's effect. 3. Use cells with known insulin resistance: Test the inhibitor in cell models of insulin resistance where ENPP1 is upregulated. |
| Unexpected Changes in Bone Mineralization or Calcification Assays | On-target effect: ENPP1 plays a crucial role in preventing soft tissue calcification by generating pyrophosphate (PPi), an inhibitor of hydroxyapatite formation.[5][6] ENPP1 inhibition can decrease PPi levels, potentially leading to increased calcification. | 1. Measure extracellular PPi levels: Quantify pyrophosphate in the culture medium. 2. Use mineralization assays: Employ assays like Alizarin Red staining to visualize and quantify calcification. 3. Test in relevant cell types: Use osteoblasts or smooth muscle cells, which are key players in mineralization processes. |
| Inconsistent or No Effect on cGAMP-STING Pathway Activation | Low endogenous cGAMP production: The cell line may not be producing sufficient levels of cGAMP to see a robust effect of ENPP1 inhibition. Inefficient cGAMP export: The cells might not be efficiently exporting cGAMP into the extracellular space. Low ENPP1 expression: The target cells may have low or absent ENPP1 expression. | 1. Stimulate cGAMP production: Treat cells with a DNA damaging agent or a cGAS activator to increase endogenous cGAMP levels. 2. Exogenous cGAMP: Add a low, sub-optimal dose of exogenous cGAMP to the culture medium to sensitize the system to ENPP1 inhibition. 3. Confirm ENPP1 expression and activity: Verify ENPP1 expression by western blot or qPCR and its activity using a cell-based assay.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for an ENPP1 inhibitor like this compound?
A1: The primary on-target mechanism of an ENPP1 inhibitor is to block the enzymatic activity of ENPP1. ENPP1 is a phosphodiesterase that hydrolyzes extracellular 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING innate immunity pathway.[4][9][10][11] By inhibiting ENPP1, the inhibitor prevents the degradation of extracellular cGAMP, allowing it to activate the STING pathway in neighboring cells, leading to an enhanced anti-tumor immune response.[9][12]
Q2: What are the potential off-target effects I should be aware of when using an ENPP1 inhibitor?
A2: Besides its role in cGAMP hydrolysis, ENPP1 is involved in several other physiological processes. Therefore, its inhibition could lead to:
-
Alterations in Purinergic Signaling: ENPP1 hydrolyzes ATP to AMP and pyrophosphate.[1][3] Inhibition can lead to increased extracellular ATP, which can activate purinergic receptors and influence a variety of cellular processes, including inflammation and cell death.[4]
-
Impact on Insulin Signaling: ENPP1 can inhibit insulin receptor signaling.[3][5] Its inhibition might enhance insulin sensitivity, which could be a confounding factor in metabolic studies.
-
Modulation of Mineralization: ENPP1 is a key regulator of bone and soft tissue mineralization by producing pyrophosphate, an inhibitor of calcification.[5][6] Long-term inhibition in certain cellular contexts could potentially affect mineralization processes.
-
Effects on Cell Proliferation and Migration: ENPP1 has been implicated in cell proliferation, migration, and differentiation.[7]
Q3: My cells do not show an enhanced STING activation in response to the ENPP1 inhibitor. What could be the reason?
A3: Several factors could contribute to this observation:
-
Low ENPP1 Expression: The cell line you are using may not express sufficient levels of ENPP1 for its inhibition to have a significant effect.
-
Insufficient cGAMP Production/Export: The intended effect of an ENPP1 inhibitor relies on the presence of extracellular cGAMP. If your cells are not producing and exporting cGAMP, the inhibitor will have no substrate to act upon. Consider stimulating your cells with DNA-damaging agents or transfecting them with DNA to induce cGAS activation and cGAMP production.
-
Sub-optimal Inhibitor Concentration: Ensure you have performed a thorough dose-response analysis to identify the optimal concentration of the inhibitor for your specific cell line and assay conditions.
Q4: Can I use this compound in animal models?
A4: While this guide focuses on cellular assays, it is important to consider the broader physiological roles of ENPP1 in vivo. The systemic inhibition of ENPP1 could have effects on insulin sensitivity, blood pressure, and tissue calcification. Careful toxicological and pharmacokinetic studies are necessary before and during in vivo use.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to ENPP1 activity.
| Substrate | Kinetic Parameter (Km) | Kinetic Parameter (kcat) | Reference |
| ATP | 46 µM | 16 s⁻¹ | [13] |
| UTP | 4.3 mM | 200 s⁻¹ | [13] |
| GTP | 4.2 mM | 820 s⁻¹ | [13] |
| CTP | 1.2 mM | 8.7 s⁻¹ | [13] |
Note: Kinetic parameters can vary depending on the experimental conditions and the source of the enzyme.
Detailed Experimental Protocols
1. Cell-Based ENPP1 Activity Assay
This protocol is adapted from commercially available ENPP1 activity assay kits and published literature.[7][8]
Materials:
-
Cells of interest
-
Black, clear-bottom 96-well plates
-
ENPP1 inhibitor (e.g., this compound)
-
Fluorescent ENPP1 substrate (e.g., a commercially available analog of AMP or cGAMP)
-
Assay buffer (e.g., Tris-based buffer, pH 7.4, containing Ca²⁺ and Zn²⁺)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere and grow overnight.
-
Inhibitor Treatment: On the day of the assay, remove the culture medium and wash the cells once with assay buffer. Add the ENPP1 inhibitor at various concentrations (prepared in assay buffer) to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired pre-treatment time (e.g., 30-60 minutes) at 37°C.
-
Substrate Addition: Add the fluorescent ENPP1 substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the rate of substrate hydrolysis (slope of the linear portion of the fluorescence vs. time curve). Determine the IC₅₀ value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.
2. Downstream STING Pathway Activation Assay (IFN-β ELISA)
This protocol measures the production of Interferon-beta (IFN-β), a key downstream effector of STING activation.
Materials:
-
Cells of interest (e.g., THP-1 monocytes)
-
ENPP1 inhibitor
-
Stimulating agent (e.g., herring testis DNA, cGAMP)
-
Cell culture medium
-
Human IFN-β ELISA kit
-
96-well plate for ELISA
Procedure:
-
Cell Seeding and Differentiation (if applicable): Seed cells in a 24-well plate. For THP-1 cells, differentiate them into macrophage-like cells with PMA for 24-48 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with the ENPP1 inhibitor at the desired concentration for 1-2 hours.
-
Stimulation: Add the stimulating agent (e.g., transfect with DNA or add extracellular cGAMP) to the wells. Include appropriate controls (unstimulated, vehicle control).
-
Incubation: Incubate the cells for 18-24 hours to allow for IFN-β production and secretion.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions.
-
Data Analysis: Quantify the concentration of IFN-β in each sample based on the standard curve. Compare the levels of IFN-β in the different treatment groups.
Visualizations
Caption: The cGAS-STING signaling pathway and the role of ENPP1.
Caption: Experimental workflow for troubleshooting unexpected results.
Caption: Potential on-target and off-target effects of an ENPP1 inhibitor.
References
- 1. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protein ENPP-1: What if works incorrectly? | BioVendor R&D [biovendor.com]
- 6. What are ENPP1 gene modulators and how do they work? [synapse.patsnap.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor Exosomal ENPP1 Hydrolyzes cGAMP to Inhibit cGAS-STING Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mskcc.org [mskcc.org]
- 13. Crystal structure of Enpp1, an extracellular glycoprotein involved in bone mineralization and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls to avoid when working with Enpp-1-IN-16
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enpp-1-IN-16.
Frequently Asked Questions (FAQs)
General Information
-
What is this compound? this compound, also known as compound 54, is an inhibitor of the ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) enzyme.[1] It is utilized in research, particularly in studies related to cancer, due to its potential to modulate the immune system.[1]
-
What is the mechanism of action of this compound? this compound functions by blocking the activity of the ENPP1 enzyme.[1] ENPP1 is a key negative regulator of the cGAS-STING innate immune pathway.[2] This enzyme hydrolyzes the second messenger molecule 2'3'-cyclic GMP-AMP (cGAMP), which is produced by cGAS in response to cytosolic DNA.[2][3] By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to its accumulation and subsequent activation of the STING pathway, which can trigger an anti-tumor immune response.[2][3]
-
What are the primary research applications for this compound? this compound is primarily used in cancer research to study the role of the cGAS-STING pathway in tumor immunology.[1][4] It is particularly relevant in models with high ENPP1 expression or elevated levels of cytoplasmic DNA.[4] Additionally, it can be used to investigate other ENPP1-mediated conditions, such as certain viral or bacterial infections, insulin resistance, and some calcification disorders.[1]
Handling and Storage
-
How should I dissolve this compound? this compound is soluble in dimethyl sulfoxide (DMSO).[4] For in vitro use, a stock solution can be prepared in DMSO. It may be necessary to use ultrasonic treatment to fully dissolve the compound.[4] It is important to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[5]
-
What are the recommended storage conditions for this compound? this compound powder should be stored at -20°C.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to six months or at -20°C for up to one month.[4]
Experimental Design
-
What are some key considerations for designing an experiment with this compound?
-
Cell Line Selection: Choose cell lines with known ENPP1 expression levels. Some cancer cell lines, such as the murine pancreatic cancer line Pan02, have high levels of ENPP1 expression.[6]
-
Controls: Include appropriate controls in your experiments. This should consist of a vehicle control (e.g., DMSO), a positive control (if available), and untreated cells.
-
Concentration Range: Determine the optimal concentration of this compound for your specific cell line and assay through a dose-response experiment.
-
Assay Readout: Select an appropriate assay to measure the downstream effects of ENPP1 inhibition, such as quantifying cGAMP levels, measuring interferon-β (IFN-β) production, or assessing immune cell activation.[7]
-
-
Are there potential off-target effects to be aware of? While specific off-target effects of this compound are not extensively documented in the provided search results, it is a general consideration for any small molecule inhibitor. The design of some ENPP1 inhibitors aims for high selectivity. For instance, some nucleotide-based inhibitors carry a risk of activating P2 purinergic receptors due to structural similarities with natural substrates.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Difficulty dissolving this compound | The compound may not be fully soluble at the desired concentration. The DMSO used may have absorbed moisture. | Use ultrasonic treatment to aid dissolution. Ensure you are using fresh, anhydrous DMSO. Prepare a more dilute stock solution and adjust the final concentration in your assay accordingly. |
| Inconsistent or no observable effect of the inhibitor | The concentration of this compound may be too low. The chosen cell line may have low or no ENPP1 expression. The incubation time may be insufficient. The inhibitor may have degraded due to improper storage. | Perform a dose-response experiment to determine the optimal concentration. Verify ENPP1 expression in your cell line via Western blot or qPCR. Optimize the incubation time for your specific assay. Ensure the inhibitor has been stored correctly and prepare fresh dilutions for each experiment. |
| High background signal in the assay | The assay buffer or other reagents may be contaminated. The detection reagent may be binding non-specifically. | Use fresh, high-quality reagents. Optimize blocking steps in your assay protocol. Run appropriate controls to identify the source of the background signal. |
| Variability between replicate wells | Inconsistent pipetting or cell seeding. Edge effects on the microplate. | Use calibrated pipettes and ensure proper mixing. Avoid using the outer wells of the plate or ensure they are filled with a buffer to maintain humidity. |
Quantitative Data
Inhibitor Potency
While a specific IC50 value for this compound (compound 54) is not available in the provided search results, the table below includes IC50 values for other relevant ENPP1 inhibitors to provide a general reference for the potency of compounds targeting this enzyme.
| Inhibitor | IC50 (in vitro) | Cell-Based IC50 | Reference |
| Enpp-1-IN-20 | 0.09 nM | 8.8 nM | [8] |
Experimental Protocols
1. In Vitro ENPP1 Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of this compound on recombinant human ENPP1 enzyme.
Materials:
-
Recombinant Human ENPP-1 (rhENPP-1)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris, 250 mM NaCl, pH 9.5)[9]
-
Substrate (e.g., Thymidine 5'-monophosphate p-nitrophenyl ester)[9]
-
96-well clear microplate
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these in Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
Prepare Enzyme Solution: Dilute rhENPP-1 to a working concentration (e.g., 1 ng/µL) in Assay Buffer.[9]
-
Prepare Substrate Solution: Dilute the substrate to a working concentration (e.g., 10 mM) in Assay Buffer.[9]
-
Assay Setup:
-
Add 40 µL of Assay Buffer to each well.
-
Add 10 µL of the diluted this compound or DMSO control to the appropriate wells.
-
Add 50 µL of the diluted rhENPP-1 solution to all wells except the substrate blank.
-
For the substrate blank, add 50 µL of Assay Buffer.
-
-
Initiate Reaction: Start the reaction by adding 50 µL of the substrate solution to all wells.[9]
-
Incubation and Measurement: Immediately place the plate in a plate reader and measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 5-15 minutes) at a controlled temperature (e.g., 37°C).[9]
-
Data Analysis: Calculate the rate of reaction (Vmax) for each concentration of the inhibitor. Determine the percent inhibition relative to the DMSO control and plot the results to calculate the IC50 value.
2. Cell-Based cGAMP Quantification Assay
This protocol provides a general workflow for measuring changes in intracellular cGAMP levels in response to this compound treatment.
Materials:
-
Cells of interest (e.g., a cancer cell line with known ENPP1 expression)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer
-
cGAMP quantification kit (e.g., ELISA or a coupled-enzyme assay)[10][11]
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in approximately 80-90% confluency at the time of the experiment.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (and a DMSO control) for a predetermined amount of time.
-
Cell Lysis:
-
Aspirate the cell culture medium.
-
Wash the cells with PBS.
-
Add lysis buffer to each well and incubate on ice as per the manufacturer's instructions.
-
-
Sample Collection: Collect the cell lysates and centrifuge to pellet any debris.
-
cGAMP Quantification:
-
Use a cGAMP quantification kit to measure the concentration of cGAMP in the cell lysates. Follow the manufacturer's protocol for the specific kit. This may involve setting up a standard curve with known concentrations of cGAMP.[11]
-
-
Data Analysis: Normalize the cGAMP concentrations to the total protein concentration in each lysate. Compare the cGAMP levels in the this compound treated cells to the DMSO control.
Visualizations
Signaling Pathway
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound on ENPP1.
Experimental Workflow
Caption: A typical experimental workflow for determining the IC50 value of this compound.
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. "ENPP1 limits efficacy of radiation therapy in a murine pancreatic canc" by J Baird, A Alice et al. [digitalcommons.providence.org]
- 7. WO2019046778A1 - Ectonucleotide pyrophosphatase-phosphodiesterase 1 (enpp-1) inhibitors and uses thereof - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arborassays.com [arborassays.com]
Adjusting pH for optimal Enpp-1-IN-16 activity in assays
Welcome to the technical support center for ENPP1 assays. This guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice to help researchers, scientists, and drug development professionals optimize their experiments involving the ENPP1 inhibitor, ENPP1-IN-16, with a specific focus on adjusting pH for maximal activity and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ENPP1 enzyme activity?
A1: ENPP1 is a metalloenzyme that exhibits optimal catalytic activity in an alkaline environment. Studies have shown that the enzyme's hydrolase activity is maximal at a pH of approximately 9.0.[1][2] However, for inhibitor screening and physiological relevance, assays are often performed at a pH closer to physiological conditions, such as pH 7.4 or 7.5.[3][4]
Q2: What is the recommended starting pH for an assay involving ENPP1-IN-16?
A2: For initial characterization of ENPP1-IN-16, it is recommended to perform the assay at a pH where the enzyme is active but that also mimics physiological conditions. A starting pH of 7.4 or 7.5 is a common and effective choice.[3][4] This ensures that the observed inhibition is relevant to biological systems. If the goal is to maximize enzyme turnover for high-throughput screening, a higher pH (e.g., 8.0 to 9.0) may be used, but it is crucial to ensure the inhibitor remains stable and soluble at this pH.[1][5]
Q3: Can the choice of buffer system affect my ENPP1 assay results?
A3: Yes, the buffer system is critical. Tris-HCl is the most commonly cited buffer for ENPP1 assays and is effective in the pH range of 7.0-9.2.[3][4][5][6][7] HEPES is another suitable option for the pH 6.8-8.2 range and is known for its stability with temperature changes.[8][9] Avoid phosphate-based buffers if phosphate is a product of the enzymatic reaction, as this can cause product inhibition and skew kinetic results.[6] Since ENPP1 produces pyrophosphate (PPi), which is subsequently hydrolyzed to phosphate, using a phosphate buffer is generally not recommended.
Q4: My ENPP1-IN-16 inhibitor shows variable potency (IC50) between experiments. Could pH be the cause?
A4: Yes, inconsistent pH is a common reason for variability in potency measurements.[10] Several factors could be at play:
-
Enzyme Activity: Small shifts in pH can significantly alter ENPP1's catalytic rate, which will affect the apparent IC50 value.
-
Inhibitor Ionization: The charge state of ENPP1-IN-16 may change with pH, potentially affecting its ability to bind to the enzyme's active site.
-
Buffer pH Sensitivity: The pH of Tris buffer is known to be sensitive to temperature.[9] Ensure that you pH your buffer at the temperature at which you will run your assay.
-
pH Drift: Inadequate buffer capacity can lead to a change in pH during the course of the reaction, especially if a product is acidic or basic.
pH Optimization and Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with ENPP1 and ENPP1-IN-16.
Problem 1: Low or No ENPP1 Enzyme Activity
| Possible Cause | Solution |
| Suboptimal Buffer pH | ENPP1 activity is highly dependent on pH, with optimal activity in the alkaline range (pH 8.0-9.5).[1][2][5][11] Verify the pH of your assay buffer using a calibrated pH meter. Prepare fresh buffer if necessary. |
| Incorrect Buffer Temperature | The pH of Tris buffer decreases as temperature increases. Ensure you adjust the pH at the intended assay temperature (e.g., 37°C).[9] |
| Missing Metal Ions | ENPP1 is a Zn²⁺- and Ca²⁺-dependent enzyme.[1][12][13] Ensure your assay buffer includes the necessary concentrations of these divalent cations as specified in established protocols (e.g., 1-20 µM ZnCl₂ and 20-500 µM CaCl₂).[4][5] |
Problem 2: Inconsistent IC50 Values for ENPP1-IN-16
| Possible Cause | Solution |
| Assay pH Differs from Physiological pH | While ENPP1 is most active at pH 9.0, this may not be optimal for inhibitor binding or stability. An effective inhibitor must be potent at physiological pH (~7.4).[4] It is crucial to determine the inhibitor's potency at a physiologically relevant pH. |
| Inhibitor Solubility/Stability Issues | The solubility and chemical stability of an inhibitor can be pH-dependent. Check for any precipitation of ENPP1-IN-16 in the assay buffer. You may need to perform a pH-rate profile for the inhibitor to find a pH that balances enzyme activity with inhibitor stability and potency. |
| pH Inconsistency Across Plate | "Edge effects" in microplates can lead to evaporation and changes in component concentration and pH. Use a plate sealer, ensure proper mixing, and consider not using the outermost wells for critical measurements.[10] |
Summary of ENPP1 Assay pH Conditions from Literature
| Buffer System | pH | Substrate | Notes | Reference |
| Tris | 9.5 | pNP-5'-TMP | Used for measuring specific activity of recombinant human ENPP1. | [11] |
| Tris | 9.4 | (Not Specified) | Used for enzyme kinetics measurements. | [5] |
| Tris-HCl | 9.0 | 2'3'-cGAMP | Determined as the optimal pH for hydrolase activity. | [1] |
| Tris | 8.0 | pNP-5'-TMP | Used for cell lysate activity assays and plasma samples. | [5][8][14] |
| Tris | 7.5 | ATP or cGAMP | Standard condition for an inhibitor screening assay kit. | [3] |
| Tris | 7.4 | cGAMP | Recommended for evaluating inhibitors under physiological conditions. | [4] |
| HEPES | 7.4 | (Not Specified) | Used for pyrophosphate quantification assay. | [8] |
Visual Guides and Protocols
ENPP1 Signaling and Inhibition Pathway
The following diagram illustrates the catalytic function of ENPP1 and the mechanism of its inhibition by ENPP1-IN-16. ENPP1 hydrolyzes extracellular ATP into AMP and pyrophosphate (PPi). ENPP1-IN-16 blocks this activity, leading to an accumulation of ATP.
Caption: ENPP1 hydrolyzes ATP to AMP and PPi; ENPP1-IN-16 blocks this catalytic activity.
Experimental Workflow: pH Optimization for ENPP1-IN-16 Assay
This workflow outlines the steps to determine the optimal pH for assessing the inhibitory activity of ENPP1-IN-16.
Caption: A stepwise workflow for identifying the optimal pH for an ENPP1-IN-16 inhibition assay.
Troubleshooting Logic for pH-Related Assay Issues
Use this decision tree to diagnose and resolve common problems in your ENPP1 assay that may be related to pH.
References
- 1. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of pH on the Production of Phosphate and Pyrophosphate by Matrix Vesicles' Biomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the Pharmacodynamics and In Vivo Activity of ENPP1‐Fc Through Protein and Glycosylation Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are the differences between HEPES (7365-45-9) and Tris (77-86-1) buffer? [yacooscience.com]
- 8. Recombinant ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) decreases vascular calcification and prevents osteomalacia in a rat model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. m.youtube.com [m.youtube.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in Enpp-1-IN-16 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results using the ENPP1 inhibitor, Enpp-1-IN-16.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a type II transmembrane glycoprotein that hydrolyzes extracellular ATP to generate adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][2] It also degrades the cyclic dinucleotide 2'3'-cGAMP, a key signaling molecule in the cGAS-STING innate immunity pathway.[1][3] By inhibiting ENPP1, this compound can increase the levels of extracellular cGAMP, thereby enhancing STING-mediated anti-tumor and anti-viral immune responses.
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer research to enhance anti-tumor immunity by activating the STING pathway.[4][5] It is also investigated for its potential in studying and treating other conditions where ENPP1 activity is implicated, such as certain viral infections, insulin resistance, and disorders related to pathological calcification.[3]
Q3: How should I prepare and store this compound stock solutions?
A3: For a related compound, Enpp-1-IN-1, a stock solution can be prepared in DMSO.[6] It is recommended to prepare high-concentration stock solutions in anhydrous DMSO. For this compound, solubility in DMSO has been noted, and the use of ultrasound may be necessary to fully dissolve the compound. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[7] Always use fresh DMSO, as it is hygroscopic and absorbed water can reduce the solubility of the compound.[6]
Q4: What are the key parameters to consider when designing an in vitro ENPP1 inhibition assay?
A4: Key parameters include the choice of substrate (e.g., ATP or cGAMP), buffer composition, pH, enzyme and substrate concentrations, and incubation time and temperature.[4][8] The potency of ENPP1 inhibitors can be significantly affected by pH, with many inhibitors showing reduced activity at physiological pH (7.4) compared to the optimal enzymatic pH of 9.[4] It is also important to consider the potential for non-specific inhibition and to include appropriate controls in your experimental design.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: High Variability in IC50 Values
High variability in the half-maximal inhibitory concentration (IC50) is a common issue in enzyme inhibition assays.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multi-channel pipette or an automated liquid handler to ensure consistency. |
| Inconsistent Incubation Times | Ensure all wells are incubated for the same duration. Stagger the addition of reagents if necessary to maintain consistent timing. |
| Temperature Fluctuations | Use a temperature-controlled incubator or water bath to maintain a constant temperature throughout the assay. Avoid placing plates near drafts or vents. |
| Inhibitor Precipitation | Visually inspect wells for any signs of precipitation. If observed, consider reducing the final DMSO concentration, pre-warming solutions, or using a different solvent system. For some inhibitors, a gradient dilution in DMSO before adding to the aqueous buffer can prevent precipitation.[9] |
| Lot-to-Lot Variability of Inhibitor | If you suspect variability between different batches of this compound, it is advisable to test each new lot for potency and purity. Whenever possible, use the same lot for a complete set of experiments. |
| Enzyme Instability | Prepare fresh enzyme dilutions for each experiment and keep the enzyme on ice. Avoid repeated freeze-thaw cycles of the enzyme stock. |
Issue 2: Lower Than Expected Potency
If this compound appears less potent than anticipated, several factors could be at play.
| Potential Cause | Recommended Solution |
| Incorrect pH of Assay Buffer | The activity of many ENPP1 inhibitors is pH-dependent.[4] Ensure your assay buffer is at the optimal pH for the inhibitor's activity, which may differ from the optimal pH for the enzyme. For physiological relevance, testing at pH 7.4 is recommended.[4] |
| Inhibitor Binding to Assay Components | Some small molecules can bind to plasticware or other components of the assay mixture. Consider using low-binding plates and tubes. |
| Presence of Serum Proteins | If conducting experiments in the presence of serum or albumin, be aware that protein binding can reduce the free concentration of the inhibitor, leading to a higher apparent IC50 value.[4] |
| Substrate Concentration | For competitive inhibitors, the apparent IC50 value will increase with increasing substrate concentration. Ensure you are using a consistent and appropriate substrate concentration, ideally at or below the Km value. |
| Inhibitor Degradation | Ensure proper storage of the inhibitor stock solutions. If degradation is suspected, prepare a fresh stock solution from a new vial of the compound. |
Experimental Protocols
In Vitro ENPP1 Inhibition Assay (Luminescence-Based)
This protocol is adapted from a method for measuring ENPP1 activity using cGAMP as a substrate and can be used to determine the IC50 of this compound.[4]
Materials:
-
Recombinant human or mouse ENPP1
-
This compound
-
2'3'-cGAMP (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 500 µM CaCl₂, 1 µM ZnCl₂
-
Enzyme mixture for AMP detection (e.g., polyphosphate:AMP phosphotransferase and myokinase)
-
Luciferase-based ATP detection reagent (e.g., CellTiter-Glo®)
-
White, opaque 384-well plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in the Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Reaction Setup:
-
Add 5 µL of the diluted this compound solutions to the wells of a 384-well plate.
-
Add 2.5 µL of ENPP1 enzyme (e.g., at a final concentration of 3 nM) to each well.
-
Include "no enzyme" controls (add Assay Buffer instead of enzyme) and "no inhibitor" controls (add vehicle, e.g., DMSO in Assay Buffer).
-
-
Initiate Reaction: Add 2.5 µL of cGAMP substrate (e.g., at a final concentration of 5 µM) to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 60-180 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Heat-inactivate the ENPP1 enzyme by incubating the plate at 95°C for 10 minutes.
-
AMP Detection:
-
Cool the plate to room temperature.
-
Add the enzyme mixture for AMP to ATP conversion and incubate as per the manufacturer's instructions (e.g., 3 hours at room temperature).[4]
-
Add the luciferase-based ATP detection reagent.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
ENPP1 Signaling Pathways
Experimental Workflow for IC50 Determination
Troubleshooting Logic for High IC50 Variability
References
- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutation update: Variants of the ENPP1 gene in pathologic calcification, hypophosphatemic rickets, and cutaneous hypopigmentation with punctate keratoderma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Enpp-1-IN-21_TargetMol [targetmol.com]
Technical Support Center: Interpreting Unexpected Results in ENPP1-IN-16 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving ENPP1-IN-16, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ENPP1-IN-16?
A1: ENPP1-IN-16 is an inhibitor of ENPP1.[1] The primary function of ENPP1 is to hydrolyze extracellular 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING innate immunity pathway.[2][3][4][5] By inhibiting ENPP1, ENPP1-IN-16 prevents the degradation of extracellular cGAMP, leading to enhanced activation of the STING pathway.[3][5] This results in the production of type I interferons and other cytokines, which can promote an anti-tumor immune response.[5]
Q2: Besides cGAMP, what other substrates does ENPP1 have?
A2: ENPP1 is also known to degrade extracellular adenosine triphosphate (ATP).[2][5] The hydrolysis of ATP by ENPP1 produces adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[5][6] AMP can be further converted to adenosine, which has immunomodulatory effects.[2] PPi is a key regulator of bone mineralization.[6][7]
Q3: What are the potential off-target effects of ENPP1 inhibitors?
A3: A significant challenge in the development of ENPP1 inhibitors is achieving high selectivity for ENPP1 over other members of the ENPP family and other phosphodiesterases.[8] Off-target inhibition could lead to unforeseen biological effects due to the diverse roles of these enzymes.[8] For nucleotide-based inhibitors, there is a possibility of activating P2 purinergic receptors.[6] Researchers should therefore carefully consider the selectivity profile of the specific inhibitor they are using.
Q4: Why might I observe weaker than expected STING pathway activation with ENPP1-IN-16?
A4: Several factors could contribute to this. First, ensure the cells you are using express all the necessary components of the cGAS-STING pathway (cGAS, STING).[2] Additionally, the level of basal cGAMP production by your cancer cells might be low.[9] The stability and solubility of ENPP1-IN-16 in your experimental setup should also be confirmed, as poor bioavailability would lead to reduced efficacy.[1] Finally, consider the expression level of ENPP1 itself; if it's very low, the effect of an inhibitor will be minimal.[4]
Q5: Can ENPP1-IN-16 affect processes other than immune activation?
A5: Yes. Since ENPP1 is involved in bone mineralization through the production of PPi, potent inhibition of ENPP1 could potentially impact this process.[6][7] ENPP1 has also been implicated in insulin signaling, and its inhibition could theoretically affect insulin sensitivity.[10] Furthermore, by preventing ATP hydrolysis, ENPP1 inhibitors can alter the balance of extracellular ATP and adenosine, which have broad physiological roles.[5][6]
Troubleshooting Guides
Issue 1: No significant increase in IFN-β production after ENPP1-IN-16 treatment in a co-culture of cancer cells and immune cells.
| Possible Cause | Troubleshooting Steps |
| Low or absent cGAS or STING expression in immune cells. | - Verify cGAS and STING expression in the immune cell line (e.g., macrophages, dendritic cells) via qPCR or Western blot. - Use a positive control for STING activation (e.g., direct cGAMP stimulation) to confirm pathway integrity. |
| Cancer cells produce insufficient extracellular cGAMP. | - Measure extracellular cGAMP levels in your cancer cell culture supernatant using an ELISA or LC-MS/MS. - Consider transfecting cancer cells with a DNA-damaging agent to induce cGAMP production. |
| Degradation or poor solubility of ENPP1-IN-16. | - Prepare fresh stock solutions of ENPP1-IN-16 for each experiment.[1] - Verify the solubility of the inhibitor in your cell culture medium. Refer to the manufacturer's guidelines for recommended solvents.[1] |
| High expression of other cGAMP-degrading enzymes. | - While ENPP1 is the dominant hydrolase, investigate the expression of other potential cGAMP-degrading enzymes in your cell lines. |
| Suboptimal concentration of ENPP1-IN-16. | - Perform a dose-response experiment to determine the optimal concentration of ENPP1-IN-16 for your specific cell system. |
Issue 2: Unexpected cytotoxicity observed in cells treated with ENPP1-IN-16.
| Possible Cause | Troubleshooting Steps |
| Off-target effects of the inhibitor. | - Test the inhibitor on a cell line that does not express ENPP1 to assess ENPP1-independent toxicity. - Review the literature for known off-target effects of the inhibitor class.[8] |
| Accumulation of extracellular ATP. | - Measure extracellular ATP levels in the culture medium. High levels of ATP can be cytotoxic to some cell types. - Consider co-treatment with an ATP-degrading enzyme like apyrase as a control experiment. |
| Solvent toxicity. | - Run a vehicle control (the solvent used to dissolve ENPP1-IN-16, e.g., DMSO) at the same concentration used in your experiment to rule out solvent-induced cytotoxicity.[1] |
| Cell line sensitivity. | - Determine the IC50 for cytotoxicity in your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). |
Experimental Protocols
Protocol 1: In Vitro ENPP1 Inhibition Assay
This protocol is a general guideline for measuring the inhibitory activity of ENPP1-IN-16 on purified ENPP1 enzyme.
-
Reagents and Materials:
-
Recombinant human or mouse ENPP1
-
ENPP1-IN-16
-
Assay Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA
-
Substrate: 2'3'-cGAMP or ATP
-
Detection Reagent (e.g., Transcreener AMP²/GMP² Assay Kit[11])
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of ENPP1-IN-16 in the assay buffer.
-
In a 384-well plate, add the ENPP1 enzyme to each well (except for the no-enzyme control).
-
Add the diluted ENPP1-IN-16 or vehicle control to the wells.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (cGAMP or ATP).
-
Incubate for the desired time at 37°C. The reaction time should be within the linear range of the assay.
-
Stop the reaction and measure the product formation (AMP/GMP or PPi) using a suitable detection reagent and a plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular STING Activation Assay
This protocol describes how to assess the effect of ENPP1-IN-16 on STING pathway activation in a co-culture system.
-
Reagents and Materials:
-
Cancer cell line (known to produce cGAMP)
-
Immune cell line with a functional cGAS-STING pathway (e.g., THP-1 monocytes)
-
ENPP1-IN-16
-
Cell culture medium
-
PMA (for differentiating THP-1 cells)
-
Reagents for RNA extraction and qPCR (for measuring IFN-β expression)
-
ELISA kit for IFN-β
-
-
Procedure:
-
Seed the cancer cells in a multi-well plate and allow them to adhere.
-
If using THP-1 cells, differentiate them into macrophage-like cells by treating with PMA for 24-48 hours.
-
Add the differentiated immune cells to the wells containing the cancer cells to create a co-culture.
-
Treat the co-culture with various concentrations of ENPP1-IN-16 or a vehicle control.
-
Incubate for 18-24 hours.
-
Endpoint 1 (qPCR): Harvest the cells, extract total RNA, and perform reverse transcription followed by qPCR to measure the relative expression of the IFNB1 gene. Normalize to a housekeeping gene.
-
Endpoint 2 (ELISA): Collect the cell culture supernatant and measure the concentration of secreted IFN-β using an ELISA kit according to the manufacturer's instructions.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. pnas.org [pnas.org]
- 3. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
Best practices for handling and storing Enpp-1-IN-16
Welcome to the technical support center for Enpp-1-IN-16. This resource is designed to assist researchers, scientists, and drug development professionals in the effective handling, storage, and application of this ENPP1 inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[1] ENPP1 is a key enzyme that hydrolyzes extracellular ATP and 2'3'-cyclic GMP-AMP (cGAMP), a critical signaling molecule in the cGAS-STING innate immunity pathway.[2][3][4] By inhibiting ENPP1, this compound prevents the degradation of cGAMP, thereby enhancing STING-mediated immune responses. This makes it a valuable tool for research in immuno-oncology, infectious diseases, and other conditions where the cGAS-STING pathway is implicated.[1][5]
Q2: What are the main research applications for this compound?
A2: this compound is primarily used in research to investigate the role of ENPP1 in various biological processes. Key application areas include:
-
Cancer Immunotherapy: To enhance anti-tumor immunity by activating the STING pathway.[1][5][6]
-
Infectious Diseases: To study the role of the cGAS-STING pathway in the host response to viral and bacterial infections.[1]
-
Metabolic Diseases: To explore the involvement of ENPP1 in insulin resistance and type II diabetes.[1]
-
Inflammatory and Mineralization Disorders: To investigate conditions such as osteoarthritis and calcium pyrophosphate deposition disease (CPPD).[1]
Q3: How should I properly handle and store this compound?
A3: Proper handling and storage are crucial for maintaining the stability and activity of this compound. For detailed information, please refer to the "Best Practices for Handling and Storing this compound" section below.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).[7][8] It is generally insoluble in water and ethanol.[9] For detailed solubility data, please see the "Quantitative Data Summary" table.
Q5: Are there any known off-target effects of this compound?
A5: While specific off-target effects for this compound are not extensively documented in the provided search results, it is a common consideration for small molecule inhibitors. Selectivity is a key challenge in the development of ENPP1 inhibitors. For instance, ENPP1 Inhibitor C is reported to be selective for ENPP1 over ENPP2-7 at a concentration of 10 µM.[8] It is always recommended to include appropriate controls in your experiments to account for potential off-target effects.
Quantitative Data Summary
The following tables provide a summary of the storage and solubility data for this compound.
Table 1: Storage and Stability
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [9] |
| Stock Solution (in DMSO) | -80°C | 6 months - 2 years | [1][9] |
| Stock Solution (in DMSO) | -20°C | 1 month | [1][9] |
Table 2: Solubility
| Solvent | Concentration | Notes | Source |
| DMSO | ≥ 2 mg/mL (4.67 mM) | Ultrasonic treatment may be needed. | [7] |
| DMSO | 250 mg/mL (728.01 mM) | For a related inhibitor, Enpp-1-IN-1. Ultrasonic treatment and fresh, non-hygroscopic DMSO are recommended. | [10] |
| Water | Insoluble | [9] | |
| Ethanol | Insoluble | [9] |
Best Practices for Handling and Storing this compound
To ensure the integrity and performance of this compound, please adhere to the following guidelines:
Receiving and Initial Storage:
-
Upon receipt, store the lyophilized powder at -20°C.[9]
-
Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.
Preparation of Stock Solutions:
-
Use fresh, anhydrous DMSO to prepare stock solutions.[9] Moisture-absorbing DMSO can reduce the solubility of the compound.[9]
-
If the compound does not dissolve readily, gentle warming or sonication can be used to aid dissolution.[10]
-
For a 10 mM stock solution, for example, add the appropriate volume of DMSO to your vial of this compound.
Storage of Stock Solutions:
-
Once prepared, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots at -80°C for long-term storage (up to 6 months or longer) or at -20°C for short-term storage (up to 1 month).[1][9]
Preparation of Working Solutions:
-
When preparing working solutions for cell-based assays, it is recommended to perform serial dilutions of the DMSO stock solution in your cell culture medium.
-
To avoid precipitation, pre-warm the stock solution and the culture medium to 37°C before dilution.
-
Ensure that the final concentration of DMSO in your experimental setup is low (typically ≤ 0.5%) and consistent across all conditions, including vehicle controls.
Experimental Protocols
Below is a generalized protocol for an in vitro ENPP1 activity assay. This should be adapted based on your specific experimental needs.
Protocol: In Vitro ENPP1 Enzyme Activity Assay
This protocol is designed to measure the inhibitory effect of this compound on the enzymatic activity of recombinant human ENPP1.
Materials:
-
Recombinant Human ENPP1
-
This compound
-
Assay Buffer (e.g., 50 mM Tris, 250 mM NaCl, pH 9.5)[11]
-
Substrate: 2'3'-cGAMP or ATP
-
Detection Reagent (e.g., a kit to measure AMP/GMP or phosphate production)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare this compound dilutions:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Include a vehicle control (assay buffer with the same final concentration of DMSO as the inhibitor dilutions).
-
-
Prepare ENPP1 enzyme solution:
-
Dilute the recombinant human ENPP1 to the desired concentration in the assay buffer. The optimal concentration should be determined empirically but can be in the picomolar range.[12]
-
-
Assay Setup:
-
Add the diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add the diluted ENPP1 enzyme solution to the wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the enzymatic reaction:
-
Add the substrate (2'3'-cGAMP or ATP) to each well to start the reaction. The final substrate concentration should be close to its Km value for ENPP1.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop the reaction and detect the product:
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution containing EDTA).
-
Add the detection reagent to each well.
-
Incubate as required by the detection kit.
-
-
Measure the signal:
-
Read the plate on a plate reader at the appropriate wavelength for the detection reagent used.
-
-
Data Analysis:
-
Subtract the background reading (wells with no enzyme).
-
Calculate the percentage of ENPP1 inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
ENPP1 Signaling Pathways
ENPP1 is a key regulator of several important signaling pathways. Understanding these pathways is crucial for designing and interpreting experiments with this compound.
Caption: The cGAS-STING pathway and its regulation by ENPP1.
Caption: The role of ENPP1 in purinergic signaling.
Caption: The ENPP1-AMPK-ULK1 autophagy signaling pathway.[3]
Troubleshooting Guide
Problem 1: Low or no inhibitory activity observed.
| Possible Cause | Recommended Solution |
| Degraded inhibitor: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare a fresh stock solution from the lyophilized powder. Ensure proper aliquoting and storage of the stock solution at -80°C. |
| Inactive enzyme: Recombinant ENPP1 has lost activity. | Use a new vial of recombinant ENPP1. Ensure the enzyme is stored and handled according to the manufacturer's instructions. |
| Incorrect assay conditions: Sub-optimal pH, temperature, or buffer components. | Optimize the assay conditions. Refer to the literature or the enzyme manufacturer's data sheet for optimal conditions. |
| Substrate concentration too high: High substrate concentration can compete with the inhibitor. | Determine the Km of the substrate and use a concentration at or near the Km in your assay. |
Problem 2: High background signal in the assay.
| Possible Cause | Recommended Solution |
| Contaminated reagents: Reagents may be contaminated with a substance that interferes with the detection method. | Use fresh, high-quality reagents. |
| Non-enzymatic degradation of the substrate: The substrate may be unstable under the assay conditions. | Run a control without the enzyme to measure the rate of non-enzymatic substrate degradation. Subtract this value from your experimental readings. |
| Interference from the inhibitor: The inhibitor itself may be fluorescent or colored, interfering with the detection method. | Run a control with the inhibitor but without the enzyme to check for interference. |
Problem 3: Precipitation of the inhibitor in the assay.
| Possible Cause | Recommended Solution |
| Low solubility in aqueous buffer: this compound has low aqueous solubility. | Ensure the final DMSO concentration is as low as possible (e.g., ≤ 0.5%) but sufficient to keep the inhibitor in solution. Pre-warm the stock solution and assay buffer to 37°C before mixing. |
| High concentration of the inhibitor: The inhibitor concentration may be above its solubility limit in the assay buffer. | Check the solubility data and ensure you are working within the soluble concentration range. |
Problem 4: Inconsistent or variable results between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding density (for cell-based assays): | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Variation in incubation times: | Use a multichannel pipette or an automated liquid handler to ensure consistent timing for reagent addition and incubation. |
| Edge effects in the microplate: | Avoid using the outer wells of the microplate, or fill them with a blank solution (e.g., PBS or media) to minimize evaporation. |
| Cell passage number (for cell-based assays): | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation studies of novel small molecule ENPP1 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
Validation & Comparative
A Head-to-Head Comparison of ENPP1 Inhibitors: Enpp-1-IN-16 vs. STF-1084
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is critical for the accurate investigation of the cGAS-STING pathway and the development of novel cancer immunotherapies. This guide provides a detailed comparison of two commercially available ENPP1 inhibitors, Enpp-1-IN-16 and STF-1084, to aid in the selection of the most suitable compound for your research needs.
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a key negative regulator of the cGAS-STING innate immune pathway. By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens the anti-tumor immune response. Inhibition of ENPP1 is therefore a promising strategy to enhance the efficacy of cancer immunotherapies.
Mechanism of Action of ENPP1 Inhibitors
Both this compound and STF-1084 are small molecule inhibitors designed to block the catalytic activity of ENPP1. By doing so, they prevent the degradation of extracellular cGAMP, leading to its accumulation in the tumor microenvironment. This elevated cGAMP can then activate the STING pathway in adjacent immune cells, promoting the production of type I interferons and other pro-inflammatory cytokines, ultimately leading to an enhanced anti-tumor immune response.
Quantitative Performance Data
| Parameter | This compound (Compound 54) | STF-1084 | Reference(s) |
| Biochemical IC50 | Data not available | 15 nM | [1] |
| Cellular IC50 | Data not available | 340 nM | [2][3] |
| Apparent Ki (Ki,app) | Data not available | 110 nM (in vitro 32P-cGAMP TLC assay) | [2] |
| Ki | Data not available | 33 nM (competitive inhibitor) |
Selectivity Profile of STF-1084
STF-1084 has been shown to be a selective inhibitor of ENPP1. It exhibits significantly lower activity against other ectonucleotidases such as ENPP2 and alkaline phosphatase (ALP).[2][3] This selectivity is crucial for minimizing off-target effects and ensuring that the observed biological outcomes are a direct result of ENPP1 inhibition.
| Target | Apparent Ki (Ki,app) | Reference(s) |
| ENPP1 | 110 nM | [2] |
| ENPP2 | 5.5 µM | [2][3] |
| Alkaline Phosphatase (ALP) | >100 µM | [2][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cGAS-STING signaling pathway and a general workflow for evaluating ENPP1 inhibitors.
Caption: The cGAS-STING pathway and the role of ENPP1 inhibition.
Caption: General experimental workflow for evaluating ENPP1 inhibitors.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation and comparison of ENPP1 inhibitors. Below are summaries of key experimental methodologies.
In Vitro ENPP1 Inhibition Assay (³²P-cGAMP TLC Assay)
This assay directly measures the enzymatic activity of ENPP1 and its inhibition by a test compound.
-
Reaction Setup: Recombinant ENPP1 enzyme is incubated with its substrate, ³²P-labeled cGAMP, in a suitable buffer (e.g., Tris-HCl, pH 7.5) containing necessary co-factors like Zn²⁺ and Ca²⁺.
-
Inhibitor Addition: A range of concentrations of the ENPP1 inhibitor (e.g., STF-1084) is added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a specific duration.
-
Quenching: The reaction is stopped, typically by adding EDTA to chelate the metal co-factors.
-
Thin-Layer Chromatography (TLC): The reaction products are separated from the unreacted substrate by TLC.
-
Detection and Quantification: The TLC plate is exposed to a phosphor screen, and the radioactive spots corresponding to ³²P-cGAMP and its hydrolyzed product (e.g., pApG) are quantified.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 or Ki value.
Cellular cGAMP Export and Degradation Assay
This assay assesses the ability of an inhibitor to prevent the degradation of extracellular cGAMP in a cellular context.
-
Cell Culture: A suitable cell line, often engineered to overexpress cGAS and/or ENPP1 (e.g., 293T cells), is cultured.
-
Inhibitor Treatment: The cells are treated with the ENPP1 inhibitor at various concentrations.
-
cGAMP Production/Export: The cells are stimulated to produce and export cGAMP, or exogenous cGAMP is added to the culture medium.
-
Sample Collection: At different time points, both the cell culture supernatant (extracellular fraction) and cell lysates (intracellular fraction) are collected.
-
cGAMP Quantification: The concentration of cGAMP in both fractions is quantified using a sensitive method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The effect of the inhibitor on the levels of extracellular and intracellular cGAMP is determined to assess its cellular efficacy.
Conclusion
STF-1084 is a well-characterized, potent, and selective ENPP1 inhibitor with substantial supporting experimental data available in the public domain. It serves as a valuable tool for researchers investigating the cGAS-STING pathway.
This compound is positioned as an ENPP1 inhibitor with potential applications in a range of diseases, including cancer. However, the lack of publicly available quantitative performance data makes a direct comparison with STF-1084 challenging. Researchers considering this compound for their studies should be aware of this data gap and may need to perform their own characterization experiments to determine its potency and selectivity.
For researchers requiring a well-documented ENPP1 inhibitor with established potency and selectivity, STF-1084 is the more characterized choice based on currently available information. Further studies and publication of data for this compound are needed to fully evaluate its comparative performance.
References
A Head-to-Head Comparison of ENPP1 Inhibitors: Enpp-1-IN-16 vs. QS1
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of two prominent ENPP1 inhibitors, Enpp-1-IN-16 and QS1. The information is supported by experimental data from peer-reviewed literature to aid in the selection of the most suitable compound for research and development purposes.
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator of the innate immune system through its hydrolysis of the cyclic dinucleotide 2'3'-cGAMP, a key signaling molecule in the cGAS-STING pathway. Inhibition of ENPP1 is a promising strategy for cancer immunotherapy, as it can enhance the anti-tumor immune response. This guide focuses on a direct comparison of two small molecule ENPP1 inhibitors, this compound and QS1.
Potency Comparison
The potency of this compound and QS1 has been evaluated in both biochemical and cell-based assays. The following table summarizes their reported inhibitory activities.
| Compound | Assay Type | Substrate | pH | Potency (IC₅₀/Kᵢ) | Reference |
| This compound | Biochemical | cGAMP | 7.5 | 0.09 nM (IC₅₀) | [Sun Y, et al. J Med Chem. 2024] |
| Cell-based | cGAMP | N/A | 8.8 nM (IC₅₀) | [Sun Y, et al. J Med Chem. 2024] | |
| QS1 | Biochemical | ATP | 9.0 | 36 nM (IC₅₀) | [Patel SD, et al. Bioorg Med Chem Lett. 2009] |
| Biochemical | cGAMP | 7.4 | 1.6 µM (Kᵢ) | [Carozza JA, et al. Cell Chem Biol. 2020] |
Key Findings:
-
This compound demonstrates significantly higher potency in biochemical assays compared to QS1, with an IC₅₀ in the picomolar range.
-
Crucially, the potency of QS1 is markedly reduced under physiological pH (7.4) and when using the natural substrate cGAMP, with its inhibitory constant (Kᵢ) dropping to the micromolar range. In contrast, this compound maintains high potency in a cell-based assay, suggesting better performance under physiological conditions.
Signaling Pathway and Experimental Workflow
To understand the context of ENPP1 inhibition, the following diagrams illustrate the ENPP1-cGAMP-STING signaling pathway and a general workflow for evaluating ENPP1 inhibitors.
Caption: ENPP1-cGAMP-STING signaling pathway.
Caption: General experimental workflow for ENPP1 inhibitor evaluation.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this comparison guide.
Biochemical ENPP1 Inhibition Assay (for this compound)
This protocol is based on the methods likely described in Sun Y, et al. J Med Chem. 2024.
-
Reagents and Materials:
-
Recombinant human ENPP1 enzyme.
-
This compound (or QS1) at various concentrations.
-
2'3'-cGAMP (substrate).
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 0.1 mg/mL BSA.
-
Detection reagent (e.g., Transcreener® AMP²/GMP² Assay Kit).
-
384-well assay plates.
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the recombinant ENPP1 enzyme to each well containing either the inhibitor or vehicle control (DMSO).
-
Incubate the enzyme and inhibitor mixture at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 2'3'-cGAMP to each well. The final concentration of the substrate should be at or near its Kₘ value.
-
Allow the reaction to proceed at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction and measure the amount of AMP/GMP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based STING Activation Assay (for this compound)
This protocol is based on the methods likely described in Sun Y, et al. J Med Chem. 2024.
-
Reagents and Materials:
-
HEK293T cells stably co-expressing human ENPP1 and a STING-inducible luciferase reporter.
-
This compound (or QS1) at various concentrations.
-
2'3'-cGAMP.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the engineered HEK293T cells in a 96-well plate and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing a serial dilution of this compound.
-
Incubate the cells with the inhibitor for 1 hour at 37°C.
-
Add a fixed concentration of exogenous 2'3'-cGAMP to stimulate the STING pathway.
-
Incubate the cells for an additional 6-8 hours at 37°C.
-
Measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Plot the luciferase signal against the logarithm of the inhibitor concentration and fit the data to determine the EC₅₀ value.
-
Biochemical ENPP1 Inhibition Assay (for QS1)
This protocol is based on the methods likely described in Patel SD, et al. Bioorg Med Chem Lett. 2009 and Carozza JA, et al. Cell Chem Biol. 2020.
-
Reagents and Materials:
-
Recombinant human ENPP1 enzyme.
-
QS1 at various concentrations.
-
ATP or 2'3'-cGAMP (substrates).
-
Assay buffer (pH 9.0): 50 mM Tris-HCl, 1 mM MgCl₂, 0.1 mM ZnCl₂.
-
Assay buffer (pH 7.4): 50 mM Tris-HCl, 150 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Detection method for ATP hydrolysis (e.g., measuring inorganic phosphate release) or cGAMP hydrolysis (e.g., HPLC-based separation of substrate and product).
-
-
Procedure:
-
Prepare a serial dilution of QS1 in the appropriate assay buffer.
-
In a suitable assay plate, combine the recombinant ENPP1 enzyme with the different concentrations of QS1 or vehicle control.
-
Pre-incubate the enzyme and inhibitor at room temperature.
-
Initiate the reaction by adding the substrate (ATP or cGAMP).
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and quantify the product formation.
-
Determine the IC₅₀ or Kᵢ values by plotting the enzyme activity against the inhibitor concentration.
-
Conclusion
Based on the available data, This compound is a substantially more potent and likely more effective inhibitor of ENPP1 under physiological conditions than QS1 . Its picomolar potency in biochemical assays and nanomolar activity in cell-based systems highlight its potential as a superior tool for studying the biological roles of ENPP1 and as a lead compound for the development of novel immunotherapies. Researchers should consider the significant drop in QS1's potency at physiological pH and with the natural substrate cGAMP when designing experiments.
Decoding Specificity: A Comparative Guide to ENPP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in cancer immunity through its role in hydrolyzing the cyclic dinucleotide 2'3'-cGAMP, a key activator of the STING (Stimulator of Interferon Genes) pathway. The development of potent and specific ENPP1 inhibitors is a promising strategy to enhance anti-tumor immunity. This guide provides a comparative analysis of the specificity of selected ENPP1 inhibitors, focusing on supporting experimental data and methodologies to aid researchers in their selection and application.
Potency and Selectivity Profile of ENPP1 Inhibitors
The following table summarizes the inhibitory potency (IC50 or Ki) of several small molecule inhibitors against ENPP1 and, where available, against the closely related ectonucleotidase ENPP3. A higher selectivity ratio (IC50 for off-target / IC50 for ENPP1) indicates greater specificity.
| Inhibitor | Target | IC50 / Ki | Selectivity vs. ENPP3 | Reference |
| STF-1623 | human ENPP1 | IC50: 0.6 nM | >1000-fold (estimated) | [1] |
| mouse ENPP1 | IC50: 0.4 nM | - | [1] | |
| Ki: < 2 nM | - | [1] | ||
| human ENPP3 | IC50: >1000 nM (estimated from fxENPP1 data) | - | [1] | |
| RBS2418 | human ENPP1 (cGAMP hydrolysis) | Ki: 0.14 nM | Data not publicly available, described as "selective" | [2] |
| human ENPP1 (ATP hydrolysis) | Ki: 0.13 nM | Data not publicly available, described as "selective" | [2] | |
| Compound 7c | human ENPP1 | Ki: 58 nM | Not specified | [3] |
| SR-8314 | human ENPP1 | Ki: 79 nM | Not specified | [3] |
| MV-626 | human ENPP1 | Not specified | Described as "selective" | [3] |
Experimental Protocols
Biochemical Assay for ENPP1 Inhibitor Potency (IC50) Determination
A widely used method for determining the potency of ENPP1 inhibitors is the Transcreener® AMP²/GMP² Assay, a fluorescence polarization (FP)-based immunoassay.[4][5]
Principle: This assay quantifies the AMP and GMP produced by ENPP1-mediated hydrolysis of its substrates (e.g., ATP or cGAMP). The assay utilizes an antibody that specifically binds to AMP and GMP. A fluorescently labeled tracer (AMP/GMP-Alexa Fluor® 633) is also bound to the antibody, resulting in a high FP signal. When unlabeled AMP or GMP is produced by ENPP1, it competes with the tracer for antibody binding, leading to the displacement of the tracer and a decrease in the FP signal. The magnitude of this decrease is proportional to the amount of AMP/GMP produced and thus reflects ENPP1 activity.
Materials:
-
Recombinant human ENPP1 enzyme
-
Substrate: ATP or 2'3'-cGAMP
-
Test inhibitors (e.g., Enpp-1-IN-16)
-
Transcreener® AMP²/GMP² FP Assay Kit (containing AMP²/GMP² Antibody and AMP²/GMP² Alexa Fluor® 633 Tracer)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Enzyme Reaction:
-
Add Assay Buffer, substrate (e.g., 10 µM ATP or cGAMP), and the test inhibitor to the wells of a 384-well plate.
-
Initiate the reaction by adding a pre-determined optimal concentration of ENPP1 (e.g., 100 pM) to each well.[4]
-
Incubate the reaction at room temperature for a set period (e.g., 60 minutes) to allow for enzymatic conversion.[4]
-
-
Detection:
-
Stop the enzymatic reaction and initiate detection by adding the Transcreener® AMP²/GMP² Detection Mix (containing the antibody and tracer) to each well.
-
Incubate at room temperature for 60-90 minutes to allow the detection reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
The FP signal is inversely proportional to ENPP1 activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Mandatory Visualizations
Caption: ENPP1 in the cGAS-STING Signaling Pathway.
Caption: Workflow for ENPP1 Inhibitor IC50 Determination.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recursion Acquires First Oral Treatment for Rare Disease HPP | RXRX Stock News [stocktitan.net]
- 5. Development and Validation of a Transcreener Assay for Detection of AMP- and GMP-Producing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Preclinical ENPP1 Inhibitors in Oncology
Note: No specific preclinical efficacy studies for an ENPP1 inhibitor designated "Enpp-1-IN-16" were identified in the available literature. This guide therefore focuses on a comparative analysis of other significant ENPP1 inhibitors currently under preclinical investigation: ISM5939 , AVA-NP-695 , SR-8541A , and ZX-8177 .
Quantitative Comparison of Preclinical ENPP1 Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of selected ENPP1 inhibitors based on publicly available preclinical data.
Table 1: In Vitro Potency of ENPP1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| ISM5939 | ENPP1 (cGAMP degradation) | 0.63 | Biochemical | [9] |
| ENPP1 (ATP hydrolysis) | 9.28 | Biochemical | [9] | |
| SR-8541A | hENPP1 | 1.4 - 3.6 | Biochemical | [2][10] |
| ZX-8177 | ENPP1 | 9.5 | Biochemical | [5] |
| ENPP1 | 11 | Cell-based | [5] | |
| OC-1 | ENPP1 | <10 (Kᵢ) | Enzymatic | [11] |
Table 2: In Vivo Efficacy of ENPP1 Inhibitors in Syngeneic Mouse Models
| Inhibitor | Cancer Model | Dosing | Efficacy (Monotherapy) | Efficacy (Combination Therapy) | Reference |
| ISM5939 | MC38 Colon | 30 mg/kg, oral, BID | 67% TGI | Synergistic with anti-PD-L1 and anti-PD-1 | [12] |
| AVA-NP-695 | 4T1 Breast | 6 mg/kg, BID | 44% TGI; Superior to Olaparib and anti-PD-1 | ~60% TGI with Paclitaxel; 50% enhanced mean survival time | [8][13] |
| ANV5 Breast (ENPP1-OE) | - | - | Complete tumor ablation with radiation | [13] | |
| ZX-8177 | Multiple syngeneic models | 2 mg/kg, i.p., BID | 37-60% TGI | - | [5] |
| Pan02 Pancreatic | 25 mg/kg, oral, BID | - | 100% TGI with radiation (vs. 78.5% for radiation alone) | [5] | |
| CT-26 Colon | 25 mg/kg, oral, BID | - | Synergistic with Mitomycin C | [5] | |
| OC-1 | CT26 & MC38 Colon | Oral | 20-40% TGI | ~75% TGI with anti-PD-1 | [11] |
| CM3163 | Breast Cancer | - | - | 93% local control with fractionated radiation | [14] |
TGI: Tumor Growth Inhibition; BID: Twice daily; i.p.: Intraperitoneal; hENPP1: human ENPP1; OE: Overexpressing
Signaling Pathways and Experimental Workflows
ENPP1-STING Signaling Pathway
ENPP1 is a key negative regulator of the cGAS-STING pathway. Cytosolic DNA from cancer cells is detected by cGAS, which synthesizes cGAMP. cGAMP can then be exported to the extracellular space where it can be taken up by immune cells to activate STING, leading to a type I interferon response and subsequent anti-tumor immunity. ENPP1, located on the cell surface, hydrolyzes extracellular cGAMP, thus suppressing this immune activation. ENPP1 inhibitors block this hydrolysis, increasing the availability of extracellular cGAMP and reactivating the STING pathway.
Caption: ENPP1-STING signaling pathway and the mechanism of ENPP1 inhibitors.
General Experimental Workflow for Preclinical Evaluation
The preclinical assessment of ENPP1 inhibitors typically follows a standardized workflow, progressing from in vitro characterization to in vivo efficacy studies in relevant cancer models.
Caption: Generalized workflow for the preclinical development of ENPP1 inhibitors.
Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on published studies, the general methodologies can be summarized as follows:
In Vivo Syngeneic Mouse Models
-
Cell Lines and Animal Strains: Murine cancer cell lines such as 4T1 (triple-negative breast cancer), CT26 or MC38 (colon adenocarcinoma), and Pan02 (pancreatic cancer) are commonly used.[13] These cells are implanted into immunocompetent, syngeneic mice (e.g., BALB/c for 4T1 and CT26, C57BL/6 for MC38).
-
Tumor Implantation: A specific number of cancer cells (e.g., 1x10⁶) are typically injected subcutaneously or orthotopically into the mice.
-
Treatment Regimen: Once tumors reach a palpable size (e.g., 50-100 mm³), animals are randomized into treatment groups. The ENPP1 inhibitor is administered at a specified dose and schedule (e.g., 25 mg/kg, oral, twice daily).[5] For combination studies, standard-of-care agents like anti-PD-1 antibodies, chemotherapies (e.g., cisplatin), or radiation are administered concurrently or sequentially.[5][11]
-
Efficacy Endpoints: Tumor volumes are measured regularly (e.g., 2-3 times per week) with calipers. The primary endpoint is often Tumor Growth Inhibition (TGI). Overall survival and analysis of tumor metastasis are also key endpoints.[8][13]
-
Pharmacodynamic Analysis: At the end of the study, tumors and spleens may be harvested for analysis. This can include measuring intratumoral 2'3'-cGAMP levels and profiling immune cell infiltration (e.g., CD8+ T cells, NK cells) by flow cytometry or immunohistochemistry.[5]
In Vitro Enzymatic and Cell-Based Assays
-
ENPP1 Enzymatic Assay: The inhibitory activity (IC50) of compounds is determined using recombinant human ENPP1. The assay measures the hydrolysis of substrates like p-Nitrophenyl-5′-TMP, ATP, or 2'3'-cGAMP.[5][8]
-
STING Activation Assay: Human monocytic cell lines like THP-1, which express the STING pathway, are used. Cells are treated with the ENPP1 inhibitor in the presence of exogenously added 2'3'-cGAMP. Pathway activation is measured by quantifying the expression of STING-dependent genes such as IFN-β, CXCL10, and ISG15 via RT-qPCR.[5][2][11]
-
Immune Cell Infiltration Assay: 3D tumor spheroid models are co-cultured with peripheral blood mononuclear cells (PBMCs). The ability of the ENPP1 inhibitor to stimulate the migration and infiltration of immune cells into the spheroids is then quantified.[2]
Conclusion
References
- 1. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insilico Medicine's AI Designs ENPP1 Inhibitor for Immune Modulation in Cancer [biopharmatrend.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Insilico Medicine Develops AI-Designed ENPP1 Inhibitor ISM5939 for Cancer Immunotherapy [trial.medpath.com]
- 10. sbir.cancer.gov [sbir.cancer.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. researchgate.net [researchgate.net]
- 14. oncologynexus.com [oncologynexus.com]
- 15. A novel small molecule Enpp1 inhibitor improves tumor control following radiation therapy by targeting stromal Enpp1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of ENPP1 Inhibitor Selectivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a small molecule inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative framework for evaluating the cross-reactivity of Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors against other human phosphodiesterases.
ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in various physiological processes by hydrolyzing extracellular nucleotides.[1][2][3] Its enzymatic activity generates inorganic pyrophosphate (PPi) from ATP, a key regulator of bone mineralization.[1][4][5] More recently, ENPP1 has been identified as a critical negative regulator of the cGAS-STING pathway, an innate immune signaling cascade, by hydrolyzing the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[1][3][5][6] This has positioned ENPP1 as a promising therapeutic target for cancer immunotherapy.[6][7][8]
Given the therapeutic potential of targeting ENPP1, the development of potent and selective inhibitors is of high interest. This guide uses a hypothetical ENPP1 inhibitor, designated "Enpp-1-IN-16," to illustrate the process of evaluating its selectivity against a panel of other phosphodiesterase (PDE) families.
Understanding the ENPP1 Signaling Pathway
ENPP1 modulates two key signaling pathways. In the context of purinergic signaling, it hydrolyzes ATP to AMP and PPi. The AMP can be further metabolized to the immunosuppressive molecule adenosine. In the immune system, ENPP1 hydrolyzes extracellular cGAMP, thereby dampening the anti-tumor immune response mediated by the STING pathway.
References
- 1. Human antibodies targeting ENPP1 as candidate therapeutics for cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 inhibitors: Research progress and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Investigational ENPP1 Inhibitors in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint, representing a promising new target for cancer immunotherapy. By hydrolyzing the cyclic dinucleotide 2'3'-cGAMP, an endogenous STING (stimulator of interferon genes) agonist, ENPP1 dampens the anti-tumor immune response. Consequently, the development of ENPP1 inhibitors aims to unleash the power of the innate immune system to fight cancer. This guide provides a comparative overview of Enpp-1-IN-16 and other key investigational ENPP1 inhibitors, focusing on their mechanism of action, preclinical efficacy, and available clinical data.
While this compound (also known as compound 54) is commercially available for research purposes, there is a notable lack of publicly available preclinical and clinical data to allow for a direct and comprehensive comparison with other investigational agents. Therefore, this guide will focus on a detailed comparison of several other leading ENPP1 inhibitors currently in development: STF-1623 , AVA-NP-695 , ISM5939 , TXN10128 , and RBS2418 .
Mechanism of Action: A Two-Pronged Attack on Immune Suppression
ENPP1 inhibitors employ a dual mechanism to enhance anti-tumor immunity. Firstly, by blocking ENPP1's phosphodiesterase activity, they prevent the degradation of extracellular 2'3'-cGAMP. This accumulation of cGAMP leads to the activation of the STING pathway in immune cells within the tumor microenvironment, resulting in the production of type I interferons and other pro-inflammatory cytokines that promote a robust anti-cancer response. Secondly, ENPP1 is also involved in the production of adenosine, an immunosuppressive molecule, by hydrolyzing ATP to AMP, which is then converted to adenosine by CD73. By inhibiting ENPP1, these drugs also reduce the levels of immunosuppressive adenosine in the tumor microenvironment.
Quantitative Comparison of Investigational ENPP1 Inhibitors
The following tables summarize the available quantitative data for the leading investigational ENPP1 inhibitors.
Table 1: In Vitro Potency of Investigational ENPP1 Inhibitors
| Drug | Target | Assay | IC50/Ki | Reference |
| ISM5939 | ENPP1 | 2'3'-cGAMP degradation | 0.63 nM | [1] |
| ATP hydrolysis | 9.28 nM | [1] | ||
| TXN10128 | ENPP1 | Enzymatic Assay | 4 nM | [2] |
| STF-1623 | ENPP1 | ³²P-cGAMP TLC assay | Ki,app = 16 nM | [3] |
| cGAMP export assay | IC50 = 68 nM | [3] | ||
| AVA-NP-695 | ENPP1 | Enzymatic Assays | Data not specified | [4] |
| RBS2418 | ENPP1 | Enzymatic Assay | Data not specified | [5] |
Table 2: Preclinical In Vivo Efficacy of Investigational ENPP1 Inhibitors
| Drug | Cancer Model | Dosing | Outcome | Reference |
| AVA-NP-695 | 4T1 breast cancer (syngeneic) | 6 mg/kg BID | Superior Tumor Growth Inhibition (TGI) compared to Olaparib and Anti-PD1 | [4] |
| 50% enhanced mean survival time (monotherapy) | [4] | |||
| ISM5939 | CT26 & MC38 (syngeneic) | Not specified | Strong anti-tumor activity and robust tumor regression in combination with immune checkpoint inhibition | [6] |
| MC38 (syngeneic) | Single dose | 67% TGI | [6] | |
| TXN10128 | CT26, MC38, Pan02 (syngeneic) | 50 mg/kg p.o. | Significant TGI and synergistic effects in combination with anti-PD-L1 or radiation | [2][7] |
| STF-1623 | Breast, pancreatic, colorectal, glioblastoma (mouse models) | Not specified | Suppressed tumor growth with no detectable adverse effects | [8][9] |
Table 3: Clinical Development Status of Investigational ENPP1 Inhibitors
| Drug | Development Phase | Key Findings | Reference |
| RBS2418 | Phase 1a/1b (NCT05270213) | Safe and well-tolerated at all dose levels; No DLTs observed; Achieved complete ENPP1 inhibition; Clinical benefit correlated with ENPP1 and cGAS co-expression in tumors. | [5][10][11][12][13] |
| TXN10128 | Phase 1 | Currently enrolling patients with solid tumors. | [7][14] |
| ISM5939 | IND-enabling | Received FDA IND clearance for clinical trials. | [15][16] |
| AVA-NP-695 | Preclinical | Approaching IND-enabling stage. | [17] |
| STF-1623 | Preclinical | FDA clearance to initiate Phase I clinical trials. | [8] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparison of ENPP1 inhibitors.
In Vitro ENPP1 Inhibition Assay
Objective: To determine the potency of a compound in inhibiting the enzymatic activity of ENPP1.
Methodology: A common method is a fluorescence polarization (FP)-based assay, such as the Transcreener® AMP²/GMP² Assay.[18][19][20]
-
Reaction Setup: Recombinant human ENPP1 enzyme is incubated with the test inhibitor at various concentrations in a suitable assay buffer (e.g., 50 mM Tris, pH 7.5, containing MgCl₂ and ZnCl₂).
-
Substrate Addition: The enzymatic reaction is initiated by adding a known concentration of a substrate, typically ATP or 2'3'-cGAMP.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C).
-
Detection: The reaction is stopped, and the amount of product (AMP/GMP) is quantified. In the Transcreener assay, this is achieved by adding an antibody specific to AMP/GMP and a fluorescent tracer. The displacement of the tracer by the enzymatic product leads to a change in fluorescence polarization, which is measured using a plate reader.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
In Vivo Syngeneic Mouse Tumor Models
Objective: To evaluate the anti-tumor efficacy of an ENPP1 inhibitor in an immunocompetent host.
-
Cell Culture and Implantation: Murine cancer cell lines (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma, 4T1 breast cancer) are cultured and then implanted subcutaneously or orthotopically into syngeneic mice (e.g., BALB/c or C57BL/6).
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The ENPP1 inhibitor is administered (e.g., orally, intraperitoneally) according to a predefined schedule and dose.
-
Efficacy Assessment: Tumor growth is monitored regularly by caliper measurements. Animal body weight and overall health are also monitored. The primary endpoint is typically tumor growth inhibition (TGI) or an increase in median survival time.
-
Pharmacodynamic and Immune Analysis: At the end of the study, tumors and spleens may be harvested for further analysis, such as measuring intratumoral cGAMP levels and assessing the infiltration of immune cells (e.g., CD8+ T cells) by flow cytometry or immunohistochemistry.
References
- 1. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arborassays.com [arborassays.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Mutation update: Variants of the ENPP1 gene in pathologic calcification, hypophosphatemic rickets, and cutaneous hypopigmentation with punctate keratoderma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ENPP1 | Insilico Medicine [insilico.com]
- 7. arborassays.com [arborassays.com]
- 8. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive evaluation of methods to assess overall and cell-specific immune infiltrates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]
- 12. Assessing tumor infiltrating lymphocytes in solid tumors: a practical review for pathologists and proposal for a standardized method from the International Immuno-Oncology Biomarkers Working Group: Part 1: Assessing the host immune response, TILs in invasive breast carcinoma and ductal carcinoma in situ, metastatic tumor deposits and areas for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Syngeneic Tumor Models for the In Vivo Assessment Cancer Immunotherapies [explicyte.com]
- 15. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 16. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. genecards.org [genecards.org]
- 18. selleckchem.com [selleckchem.com]
- 19. noblelifesci.com [noblelifesci.com]
- 20. aacrjournals.org [aacrjournals.org]
Head-to-Head Comparison: Enpp-1-IN-16 and SR-8314 in the Inhibition of ENPP1
In the landscape of cancer immunotherapy, the inhibition of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a promising strategy to enhance innate immune responses against tumors. ENPP1 is a key enzyme that negatively regulates the cGAS-STING pathway by hydrolyzing the cyclic dinucleotide 2'3'-cGAMP, a critical second messenger that activates STING (stimulator of interferon genes) signaling. By inhibiting ENPP1, the concentration of cGAMP in the tumor microenvironment can be increased, leading to a more robust anti-tumor immune response. This guide provides a head-to-head comparison of two ENPP1 inhibitors, Enpp-1-IN-16 and SR-8314, for researchers, scientists, and drug development professionals.
Introduction to the Inhibitors
SR-8314 is a potent and selective ENPP1 inhibitor that has been characterized in preclinical studies. It is an analog of a previously reported ENPP1 inhibitor, SR-8291, with improved physicochemical and developability properties.[2]
Mechanism of Action
Both this compound and SR-8314 are small molecule inhibitors that target the enzymatic activity of ENPP1.[1][2] By blocking ENPP1, they prevent the hydrolysis of extracellular 2'3'-cGAMP. This leads to an accumulation of cGAMP in the tumor microenvironment, which can then be taken up by surrounding immune cells, such as dendritic cells, to activate the STING pathway. Activation of STING triggers the production of type I interferons and other pro-inflammatory cytokines, which in turn promote the recruitment and activation of cytotoxic T lymphocytes that can attack and kill cancer cells.
Quantitative Performance Comparison
Due to the limited availability of public data for this compound, a direct quantitative comparison is challenging. The following table summarizes the available data for SR-8314.
| Parameter | SR-8314 | This compound |
| Target | ENPP1 | ENPP1 |
| Ki | 0.079 µM | Data not available |
| In Vitro Model | THP-1 cells | Data not available |
| In Vivo Model | Syngeneic murine tumor models | Data not available |
Experimental Protocols
SR-8314
Enzymatic Activity Assay: The inhibitory activity of SR-8314 against recombinant human ENPP1 was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), with ATP as the substrate.[2]
Cell-Based Assays: The effect of SR-8314 on STING pathway activation was evaluated in 2'3'-cGAMP-primed THP-1 dual reporter cells (InvivoGen).[2] Gene expression of IFNβ, ISG15, and CXCL10 was measured by RT-PCR, and secretion of IFNβ was quantified.[2]
In Vivo Efficacy Studies: In vivo anti-tumor activity was assessed in syngeneic murine tumor models. SR-8314 was administered intraperitoneally.[2] Tumor growth was monitored, and tumor-infiltrating T cells (CD3+, CD4+, and CD8+) were analyzed by flow cytometry.[2]
This compound
Specific experimental protocols for the characterization of this compound are not publicly available in peer-reviewed literature. Researchers using this compound would need to develop and validate their own assays based on standard methods for evaluating ENPP1 inhibitors.
Discussion and Conclusion
SR-8314 has demonstrated potent inhibition of ENPP1 in preclinical studies, leading to the activation of the STING pathway and anti-tumor effects in vivo.[2] The availability of its Ki value and details of the experimental models and assays used provide a solid foundation for its further investigation as a potential cancer immunotherapy agent.
This compound, a quinazoline-based ENPP1 inhibitor, is available as a research chemical. However, the lack of published, peer-reviewed data on its specific potency, selectivity, and in vitro/in vivo efficacy makes a direct comparison with SR-8314 difficult. While it may serve as a useful tool for exploratory studies of ENPP1 inhibition, researchers should be aware of the limited publicly available information.
For drug development professionals, SR-8314 represents a more characterized lead compound with a clearer path toward further preclinical and potentially clinical development. For academic researchers, while SR-8314 provides a well-documented positive control, this compound could be a subject of investigation to independently characterize its properties and compare them to other known ENPP1 inhibitors.
References
Validating the Anti-Tumor Efficacy of ENPP1 Inhibitors In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a compelling target in cancer immunotherapy. By degrading the cyclic dinucleotide cGAMP, an essential messenger in the STING (Stimulator of Interferon Genes) pathway, ENPP1 effectively dampens the innate immune response against tumors. Inhibition of ENPP1 offers a promising strategy to reactivate this pathway, thereby turning immunologically "cold" tumors "hot" and susceptible to immune-mediated destruction. This guide provides a comparative overview of the in vivo anti-tumor effects of the ENPP1 inhibitor Enpp-1-IN-16 and other notable alternatives, supported by available preclinical data and detailed experimental protocols.
Mechanism of Action: ENPP1 Inhibition and STING Activation
The anti-tumor activity of ENPP1 inhibitors is primarily mediated through the activation of the cGAS-STING pathway.
Safety Operating Guide
Navigating the Disposal of Enpp-1-IN-16: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the ENPP1 inhibitor, Enpp-1-IN-16, is critical for maintaining a safe laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide outlines the best-practice procedures for its handling and disposal, based on general principles of chemical waste management for research-grade small molecule inhibitors.
Researchers, scientists, and drug development professionals must handle novel compounds like this compound with the assumption that they are hazardous unless explicitly stated otherwise. The proper disposal of such chemicals is not only a matter of regulatory compliance but also a cornerstone of responsible research.
Key Safety and Handling Considerations
Given that a specific SDS for this compound is not publicly available, the following table summarizes the inferred safety and handling precautions based on standard laboratory practices for similar small molecule inhibitors, which are often dissolved in solvents like Dimethyl Sulfoxide (DMSO).
| Parameter | Guideline | Source of Recommendation |
| Personal Protective Equipment (PPE) | Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber for DMSO solutions).[1] | General laboratory safety protocols. |
| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood.[2] | Standard practice for volatile or potentially hazardous compounds. |
| Storage of Pure Compound | Store in a cool, dry, and dark place in a tightly sealed container. | General recommendation for chemical stability. |
| Storage of Solutions | If dissolved in a solvent like DMSO, store in a tightly sealed container, protected from moisture.[3] | Prevents degradation and contamination. |
| Spill Response | For small spills, absorb with an inert material, collect in a sealed container, and treat as hazardous waste.[2] | Standard chemical spill cleanup procedure. |
Experimental Protocol: Disposal of this compound Waste
The following protocol details the step-by-step procedure for the disposal of this compound, treating it as a hazardous chemical waste stream. This protocol is designed to comply with general laboratory waste disposal guidelines.
Materials:
-
Waste container (compatible with the chemical and any solvents)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE)
-
Inert absorbent material (for spills)
-
Secondary containment bin
Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
If this compound is in a solvent (e.g., DMSO), it should be disposed of with other organic solvent waste, ensuring compatibility.[1]
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof waste container that is chemically compatible with this compound and its solvent.
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The full chemical name: "this compound"
-
The solvent used (e.g., "in Dimethyl Sulfoxide")
-
The concentration or estimated amount of the compound.
-
The date the waste was first added.
-
The principal investigator's name and lab location.
-
The words "Hazardous Waste".[4]
-
-
-
Waste Accumulation:
-
Keep the waste container securely closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Place the waste container in a secondary containment bin to prevent the spread of potential spills.[5]
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be considered contaminated solid waste.
-
Collect these materials in a separate, clearly labeled hazardous waste bag or container.[5]
-
-
Arranging for Pickup:
-
Once the waste container is full or has reached the accumulation time limit set by your institution, arrange for a pickup by the EHS office.
-
Do not dispose of this compound down the drain or in the regular trash.[6]
-
-
Empty Container Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Caption: Disposal workflow for this compound.
By adhering to these general guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal protocols and EHS office for guidance.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. depts.washington.edu [depts.washington.edu]
- 3. fishersci.com [fishersci.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
